3-Chloro-4-fluoro-DL-phenylalanine
Description
BenchChem offers high-quality 3-Chloro-4-fluoro-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluoro-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSQVYFGAKUAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395656 | |
| Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7731-00-2 | |
| Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: 3-Chloro-4-fluoro-DL-phenylalanine
Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-Chloro-4-fluoro-DL-phenylalanine (3-Cl-4-F-DL-Phe) represents a specialized class of halogenated non-canonical amino acids (ncAAs) critical to modern drug discovery. As a phenylalanine bioisostere, it offers a dual-mechanism advantage: the para-fluorine atom blocks metabolic oxidation (CYP450 stabilization), while the meta-chlorine atom introduces steric bulk and lipophilicity without the lability of iodine or bromine. This guide details the physicochemical profile, synthetic pathways, and resolution protocols required to utilize this compound effectively in peptidomimetic design and lead optimization.
Part 1: Molecular Architecture & Physicochemical Profile
The utility of 3-Cl-4-F-DL-Phe lies in its ability to modulate the electronic and steric landscape of a binding pocket. Unlike native phenylalanine, the 3,4-dihalogenation pattern significantly alters the quadrupole moment of the aromatic ring, enhancing
Key Physicochemical Data
| Property | Value / Description | Significance |
| IUPAC Name | 2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid | Systematic identification |
| Molecular Formula | - | |
| Molecular Weight | 217.62 g/mol | Moderate increase over Phe (165.19) |
| Chirality | Racemic (DL-mixture) | Requires resolution for chiral-specific biological assays |
| LogP (Predicted) | ~1.3 - 1.5 | Higher lipophilicity than Phe (-1.38) aids membrane permeability |
| pKa (COOH) | ~2.2 | Acidic moiety, comparable to native Phe |
| pKa ( | ~9.1 | Slightly lower than Phe due to electron-withdrawing ring substituents |
| Solubility | Water (Low), 1M HCl (High), DMSO (High) | Zwitterionic lattice energy limits neutral water solubility |
Structure-Activity Relationship (SAR) Logic
The strategic placement of chlorine and fluorine serves distinct medicinal chemistry functions. The diagram below illustrates the "Divide and Conquer" approach to residue optimization using this scaffold.
Part 2: Synthetic Routes & Resolution Protocols
For research applications requiring gram-scale quantities, the Acetamidomalonate Synthesis is the industry standard for reliability. It is preferred over the Strecker synthesis for halogenated aromatics to avoid harsh hydrolysis conditions that might affect the halogen substituents.
Protocol: Diethyl Acetamidomalonate Route
Note: This produces the racemic DL-product.
Reagents: 3-Chloro-4-fluorobenzyl bromide, Diethyl acetamidomalonate, Sodium ethoxide, Ethanol, Hydrochloric acid.
-
Alkylation:
-
Dissolve sodium metal (1.1 eq) in absolute ethanol to generate sodium ethoxide.
-
Add diethyl acetamidomalonate (1.0 eq) and stir for 30 min at room temperature to form the enolate.
-
Dropwise add 3-chloro-4-fluorobenzyl bromide (1.0 eq) (dissolved in minimal ethanol).
-
Reflux for 4–6 hours. Monitor by TLC (disappearance of benzyl bromide).
-
Result: Diethyl 2-acetamido-2-(3-chloro-4-fluorobenzyl)malonate.
-
-
Hydrolysis & Decarboxylation:
-
Concentrate the reaction mixture and suspend the residue in 6M HCl.
-
Reflux vigorously for 12–18 hours. This step cleaves the ester groups, the acetyl group, and decarboxylates the gem-dicarboxylic acid intermediate.
-
Caution: Ensure adequate ventilation;
evolution will be significant.
-
-
Isolation:
-
Cool the solution to
and neutralize to pH 6.0–6.5 with concentrated or NaOH. -
The zwitterionic amino acid will precipitate. Filter, wash with cold water and ethanol.
-
Recrystallize from water/ethanol to obtain pure 3-Chloro-4-fluoro-DL-phenylalanine.
-
Protocol: Enzymatic Resolution (DL L)
Since biological systems generally require the L-isomer, the DL-racemate must be resolved. The Acylase I (Aspergillus melleus) method is the most robust self-validating protocol.
Workflow Diagram:
Step-by-Step Resolution:
-
Acetylation: Convert the DL-amino acid to N-acetyl-DL-3-chloro-4-fluorophenylalanine using acetic anhydride in 2M NaOH (Schotten-Baumann conditions). Acidify to precipitate the acetylated racemate.
-
Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-derivative in water (adjust pH to 7.5 with LiOH or
). Add Acylase I (Grade I). Incubate at for 24–48 hours. -
Separation: Acidify the mixture to pH 5. The free L-amino acid remains in solution, while the unreacted N-acetyl-D-amino acid may precipitate or can be extracted with ethyl acetate at lower pH (pH 1-2).
-
Purification: The aqueous phase containing the L-isomer is passed through a cation exchange resin (Dowex 50) to isolate the pure L-3-chloro-4-fluorophenylalanine.
Part 3: Biological Applications & Safety[2]
Metabolic Stability (The Para-Block Effect)
In drug development, the para-position of the phenyl ring is a "metabolic soft spot," highly susceptible to hydroxylation by Cytochrome P450 enzymes.
-
Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). Replacing the para-hydrogen with fluorine effectively blocks this metabolic route, extending the half-life (
) of peptide drugs.
Handling and Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at
to . Keep away from strong oxidizing agents. -
Incompatibility: Reacts violently with strong reducers.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood during synthesis steps involving benzyl bromides (lachrymators).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12050022, 3-Chloro-4-fluoro-L-phenylalanine. Retrieved from [Link]
-
Beilstein Institute (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. 2020, 16, 1061–1087. Retrieved from [Link]
- Greenstein, J. P., & Winitz, M.Chemistry of the Amino Acids. (Classic reference for Acylase I resolution protocols). Wiley-Interscience.
Technical Whitepaper: 3-Chloro-4-fluoro-L-phenylalanine in Medicinal Chemistry
Executive Summary
3-Chloro-4-fluoro-L-phenylalanine (CAS: 783241-21-4) represents a critical scaffold in modern medicinal chemistry, particularly in the optimization of peptide therapeutics and small-molecule inhibitors. As a halogenated derivative of L-phenylalanine, this non-proteinogenic amino acid offers a dual-action advantage: the 4-fluoro substituent effectively blocks metabolic degradation via para-hydroxylation, while the 3-chloro moiety introduces specific steric bulk and lipophilicity to modulate receptor binding affinity.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and strategic applications in drug discovery.
Physicochemical Profile
The introduction of chlorine and fluorine atoms onto the phenyl ring significantly alters the electronic and steric landscape of the amino acid compared to the native L-phenylalanine.
Table 1: Core Physical & Chemical Properties[1]
| Property | Value / Description | Notes |
| IUPAC Name | (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid | |
| CAS Number | 783241-21-4 | Specific to the L-isomer.[1] |
| Molecular Formula | C | |
| Molecular Weight | 217.62 g/mol | ~30% heavier than Phe (165.19). |
| Solubility | Sparingly soluble in water; Soluble in acidic/basic media. | Zwitterionic lattice energy is high. |
| Melting Point | > 200°C (Decomposition) | Typical for halogenated amino acids; exact value depends on crystal habit. |
| pKa (COOH) | ~2.2 (Predicted) | Inductive effect of halogens lowers pKa slightly vs Phe (2.58). |
| pKa (NH | ~9.0 (Predicted) | Electron-withdrawing ring reduces basicity of amine. |
| Lipophilicity (LogP) | ~ -1.3 (Zwitterion); > 1.5 (Unionized) | 3-Cl significantly increases lipophilicity ( |
| Appearance | White to off-white crystalline powder |
Electronic & Steric Analysis
-
Metabolic Blocking (4-Position): The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation, preventing the rapid clearance seen with native Phenylalanine (which is converted to Tyrosine).
-
Orthogonal Interaction (3-Position): The Chlorine atom at the meta position adds significant volume (Van der Waals radius: 1.75 Å vs 1.20 Å for H). This allows the molecule to fill hydrophobic pockets that are too large for Phenylalanine but too small for Tryptophan.
-
Ring Deactivation: Both halogens are electron-withdrawing by induction, reducing the electron density of the aromatic ring. This weakens cation-
interactions but strengthens - stacking interactions with electron-rich aromatic residues (e.g., Trp, Tyr) in the target protein.
Synthesis & Manufacturing Methodologies
The synthesis of 3-Chloro-4-fluoro-L-phenylalanine generally follows the Erlenmeyer-Plöchl Azlactone route, favored for its scalability and access to high enantiomeric purity via asymmetric hydrogenation.
Mechanistic Workflow
-
Condensation: 3-Chloro-4-fluorobenzaldehyde reacts with N-acetylglycine to form the azlactone.
-
Hydrolysis: Ring opening yields the
-acetamidocinnamic acid derivative. -
Asymmetric Hydrogenation: A chiral Rhodium or Ruthenium catalyst (e.g., Rh(COD) with a chiral phosphine ligand) installs the L-stereochemistry.
-
Deprotection: Acidic hydrolysis removes the acetyl group to yield the free amino acid.
Visualization: Synthetic Pathway
Caption: Scalable synthesis via the Erlenmeyer-Plöchl route, ensuring high enantiomeric excess through asymmetric hydrogenation.
Applications in Drug Design[3][4]
This analog is not merely a passive building block; it is a functional probe used to tune the pharmacokinetics (PK) and pharmacodynamics (PD) of lead compounds.
Strategic Decision Logic
When should a medicinal chemist select 3-Chloro-4-fluoro-L-phenylalanine over other analogs?
-
Metabolic Instability: If the lead peptide is rapidly degraded by chymotrypsin or oxidized at the para-position, the 4-F substitution provides protection.
-
Potency Optimization: If the hydrophobic pocket in the receptor is slightly larger than the phenyl ring, the 3-Cl substituent fills this void, displacing "high-energy" water molecules and increasing binding enthalpy.
-
Selectivity: The altered quadrupole moment of the aromatic ring can reduce off-target binding to receptors that rely on specific cation-
interactions.
Visualization: Lead Optimization Decision Tree
Caption: Decision logic for incorporating 3-Cl-4-F-Phe during Structure-Activity Relationship (SAR) campaigns.
Handling, Safety, and Stability
While generally stable, specific precautions are required due to the non-proteinogenic nature and potential biological activity of the compound.
-
Storage: Store at 2-8°C in a tightly sealed container. Protect from light.[2][3][4]
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[5]
-
Safety (GHS Classifications):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Protocol: Always handle within a chemical fume hood using standard PPE (nitrile gloves, safety goggles).
References
-
PubChem. 3-Chloro-4-fluoro-L-phenylalanine (CID 12050022).[1] National Library of Medicine.[6] Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. 2020. Available at: [Link]
-
Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. 2015. Available at: [Link]
Sources
- 1. 3-Chloro-4-fluoro-L-phenylalanine | C9H9ClFNO2 | CID 12050022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. 3-クロロ-4-フルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. isotope.com [isotope.com]
- 5. 4-Fluoro-L-phenylalanine | CAS#:51-65-0 | Chemsrc [chemsrc.com]
- 6. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Chloro-4-fluoro-DL-phenylalanine mechanism of action
The following technical guide details the mechanism of action, chemical utility, and experimental characterization of 3-Chloro-4-fluoro-DL-phenylalanine . This guide is structured for researchers in medicinal chemistry, chemical biology, and drug discovery.
Mechanism of Action, Chemical Biology, and Experimental Protocols
Executive Technical Summary
3-Chloro-4-fluoro-DL-phenylalanine (3-Cl-4-F-Phe) is a halogenated non-canonical amino acid (ncAA) and a structural analog of Phenylalanine (Phe). Its biological activity is driven by the "Trojan Horse" principle: it mimics the natural substrate L-phenylalanine to enter cells via active transport, subsequently hijacking the protein synthesis machinery or inhibiting key metabolic enzymes.
-
Primary MOA: Competitive antimetabolite acting as a false substrate for Phenylyl-tRNA Synthetase (PheRS).
-
Secondary MOA: Inhibition of amino acid transport (LAT1/SLC7A5) and disruption of proteostasis via misincorporation.
-
Key Utility: Antibacterial/Antifungal agent, 19F-NMR structural probe, and fragment for peptidomimetic drug synthesis.
Structural & Mechanistic Deep Dive
2.1 Chemical Logic: The Halogen Effect
The bioactivity of 3-Cl-4-F-Phe is dictated by the specific substitution pattern on the phenyl ring:
-
4-Fluoro (Para): Fluorine is an isostere of Hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å). It exerts a strong electron-withdrawing effect (
) without significantly altering the steric profile, allowing the molecule to fit into the Phe binding pocket. -
3-Chloro (Meta): Chlorine is significantly larger (1.75 Å) and lipophilic (
). This steric bulk at the meta position challenges the plasticity of the PheRS active site, often converting the molecule from a perfect substrate into a slow substrate or a competitive inhibitor.
2.2 The "Dual-Path" Mechanism
The compound exists as a racemate (DL). The L-enantiomer is the primary driver of protein synthesis interference, while the D-enantiomer may act as an inhibitor of bacterial cell wall synthesis or require racemization (via alanine racemase homologs) to become active.
Pathway A: Misacylation & Misincorporation (The "False Substrate" Route)
-
Uptake: 3-Cl-4-F-Phe is recognized by the L-type Amino Acid Transporter 1 (LAT1) in mammals or the PheP system in bacteria.
-
Activation: It competes with L-Phe for the active site of Phenylyl-tRNA Synthetase (PheRS) .
-
Transfer: If the PheRS editing domain fails to discriminate the 3-Cl/4-F modifications, the ncAA is charged onto tRNAPhe.
-
Translation: The ribosome incorporates 3-Cl-4-F-Phe into nascent polypeptide chains.
-
Consequence: The altered steric/electronic properties of the mutant protein cause misfolding, aggregation, and activation of the Unfolded Protein Response (UPR), leading to bacteriostasis or apoptosis.
Pathway B: Competitive Inhibition (The "Blockade" Route) If the 3-Chloro substituent creates too much steric clash within the PheRS synthetic site, the molecule binds but cannot be adenylated or transferred. It effectively locks the enzyme, starving the cell of functional charged tRNAPhe and halting translation.
Visualization: Mechanistic Pathway
The following diagram illustrates the competitive branching between normal protein synthesis and the disruptive effects of 3-Cl-4-F-Phe.
Caption: Competitive pathway of 3-Cl-4-F-Phe showing transport, enzyme inhibition, and translational misincorporation.
Experimental Protocols & Characterization
To validate the mechanism of action in a specific biological system, the following protocols are recommended.
4.1 Synthesis via Erlenmeyer Azalactone Method
If the compound is not sourced commercially, it is synthesized via the condensation of 3-chloro-4-fluorobenzaldehyde with N-acetylglycine.
-
Condensation: React 3-chloro-4-fluorobenzaldehyde with N-acetylglycine in acetic anhydride (with sodium acetate) to form the azalactone intermediate.
-
Hydrolysis: Ring-open the azalactone using dilute acid or base to yield the
-acetamidocinnamic acid derivative. -
Reduction: Perform catalytic hydrogenation (Pd/C) or reduction with P/HI to generate the racemic N-acetyl-amino acid.
-
Deprotection: Reflux in HCl to remove the acetyl group, yielding 3-Chloro-4-fluoro-DL-phenylalanine hydrochloride.
-
Resolution (Optional): Use Acylase I (Aspergillus) to selectively hydrolyze the L-enantiomer from the N-acetyl racemate if pure L-isomer is required.
4.2 Minimum Inhibitory Concentration (MIC) Assay
Purpose: Determine the potency of the analog against bacterial or fungal strains.[1]
| Parameter | Specification |
| Medium | Minimal Media (M9 for bacteria, SD for yeast). Note: Rich media (LB/YPD) contain competing Phe, which will mask activity. |
| Inoculum | |
| Compound Range | Serial dilution: 0.5 µM to 512 µM |
| Control | L-Phenylalanine rescue (Add 1 mM L-Phe to prove competitive mechanism). |
| Readout | OD |
Validation Step: If the addition of excess L-Phe restores growth, the mechanism is confirmed as competitive antimetabolite activity.
4.3 Misincorporation Analysis (Mass Spectrometry)
Purpose: Confirm if the analog is incorporated into proteins or acts solely as an inhibitor.
-
Culture: Grow an auxotrophic strain (Phe-) in limiting L-Phe conditions.
-
Induction: At mid-log phase, spike the culture with 3-Cl-4-F-Phe.
-
Expression: Induce expression of a reporter protein (e.g., GFP).
-
Purification: Lyse cells and purify GFP via affinity chromatography.
-
Analysis: Perform Tryptic Digest followed by LC-MS/MS.
-
Search Parameter: Look for a mass shift of +52.0 Da (Difference between H [1.008] and Cl+F substitution [35.45 + 18.99 - 2*1.008] approx, exact mass calculation required based on substitution of H).
-
Calculation: Phenylalanine (
, MW 165.19). 3-Cl-4-F-Phe ( , MW 217.62).[2] -
Mass Shift:
Da.
-
Data Summary: Comparative Properties
| Property | L-Phenylalanine (Native) | 3-Cl-4-F-DL-Phenylalanine | Impact |
| MW ( g/mol ) | 165.19 | 217.62 | Increases protein mass; alters packing. |
| Van der Waals Vol. | ~110 ų | ~135 ų | Steric clash in hydrophobic cores. |
| Electronic ( | 0.00 (H) | 0.06 (F), 0.37 (Cl) | Alters |
| pKa ( | 9.13 | ~8.9 (est.) | Slight reduction in basicity. |
| Transport Affinity | High ( | Moderate-High | Competes for LAT1/PheP. |
| Primary Utility | Protein Synthesis | Antibacterial / NMR Probe | Research & Drug Development. |
References
-
Synthesis & Chemical Properties
-
Biological Mechanism (Transport & Incorporation)
-
Antimicrobial & Antimetabolite Activity
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Chloro-4-fluoro-L-phenylalanine | C9H9ClFNO2 | CID 12050022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. KEGG PATHWAY Database [genome.jp]
- 6. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Halogenated Phenylalanine Derivatives: A Technical Guide
Audience: Researchers, Medicinal Chemists, and Protein Engineers. Scope: Physicochemical modulation, therapeutic mechanisms, diagnostic applications, and experimental protocols.[1]
Core Directive: The Halogen Advantage in Phenylalanine Design
Phenylalanine (Phe) is a cornerstone of hydrophobic molecular recognition. Its benzyl side chain drives protein folding, ligand-receptor binding, and blood-brain barrier (BBB) transport. However, the native phenyl ring is metabolically vulnerable and electronically neutral.
Halogenation (F, Cl, Br, I) transforms Phe from a passive hydrophobic residue into a tunable functional probe. This guide details how strategic halogen substitution modulates:
-
Electronic Character: Tuning quadrupole moments for enhanced
- interactions. -
Metabolic Stability: Blocking para-hydroxylation (CYP450).
-
Steric Fit: Filling hydrophobic sub-pockets (LAT1 transporter selectivity).
-
Bio-orthogonality: Enabling PET imaging (
F) and cross-coupling reactions (Br/I).
Physicochemical Landscape: The Data
To rationally design Phe derivatives, one must quantify the perturbation introduced by the halogen.
Table 1: Physicochemical Properties of Halogenated Phenylalanine Substituents
| Substituent (X) | Van der Waals Radius (Å) | Electronegativity (Pauling) | Hansch Lipophilicity ( | Hammett | C–X Bond Strength (kcal/mol) |
| Hydrogen (-H) | 1.20 | 2.20 | 0.00 | 0.00 | 110 (C-H) |
| Fluorine (-F) | 1.47 | 3.98 | 0.14 | 0.06 | 116 |
| Chlorine (-Cl) | 1.75 | 3.16 | 0.71 | 0.23 | 81 |
| Bromine (-Br) | 1.85 | 2.96 | 0.86 | 0.23 | 68 |
| Iodine (-I) | 1.98 | 2.66 | 1.12 | 0.18 | 57 |
-
Interpretation:
-
Fluorine: Isosteric with H but drastically alters electronics (dipole). Used to block metabolism without steric clash.
-
Chlorine/Bromine: Increases lipophilicity significantly (
), enhancing membrane permeability and hydrophobic collapse. -
Iodine: Introduces a "sigma-hole," enabling halogen bonding (X···O/N interactions) distinct from hydrogen bonding.
-
Biological Mechanisms & Therapeutic Applications[2][3][4][5]
Small Molecule Inhibitors: The PCPA Case Study
Compound: p-Chlorophenylalanine (PCPA, Fenclonine).[2] Mechanism: PCPA is a selective, irreversible inhibitor of Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis.[3]
-
Causality: The 4-Cl substituent mimics the size of the tryptophan indole ring's 6-position but lacks the electron density required for the hydroxylation mechanism. It depletes cerebral serotonin levels, used extensively in sleep and depression research [1].
Diagnostic Imaging: F-Labeled Phenylalanine
Compound: 2-[
-
Advantage: Unlike glucose (FDG), Phe analogs are not actively taken up by normal brain tissue, providing high tumor-to-background contrast in neuro-oncology [2].
-
SAR Insight: Substitution at the ortho (2-position) preserves LAT1 affinity better than para substitution for certain bulky fluorinated groups, as the ortho position tolerates steric bulk within the transporter's binding pocket [3].
Protein Engineering: Stability & Potency
Incorporating halogenated Phe into therapeutic peptides (e.g., GLP-1 analogs, Insulin) serves two purposes:
-
Proteolytic Resistance: Halogens at the para position prevent hydroxylation and subsequent degradation by chymotrypsin-like proteases.
-
Receptor Affinity: 4-Cl-Phe or 4-Br-Phe can fill vacant hydrophobic pockets in GPCRs, increasing binding affinity (
) by 10-100 fold via enhanced Van der Waals contacts.
Visualizing the Structure-Activity Relationship (SAR)
The following decision tree illustrates how to select the correct halogenated Phe derivative based on the desired biological outcome.
Caption: Strategic selection of halogenated phenylalanine derivatives based on medicinal chemistry objectives (Stability, Affinity, or Imaging).
Experimental Protocols
Protocol A: Genetic Incorporation via Amber Suppression
To site-specifically incorporate halogenated Phe (e.g., p-iodo-Phe) into a protein expressed in E. coli.
Prerequisites:
-
Plasmid 1: Gene of interest with TAG (Amber) stop codon at target site.
-
Plasmid 2: Orthogonal pair (e.g., MjTyrRS variant / MjtRNA
) specific for p-iodo-Phe [4]. -
Reagents: p-iodo-L-phenylalanine (pIPhe).
Workflow:
-
Transformation: Co-transform E. coli BL21(DE3) with Plasmid 1 and Plasmid 2.
-
Growth: Inoculate in LB media with antibiotics. Grow to OD
= 0.5. -
Induction & Feeding:
-
Add pIPhe (dissolved in minimal NaOH or DMSO) to final concentration of 1 mM.
-
Induce protein expression with IPTG (0.5 mM).
-
Critical Step: pIPhe has limited solubility; ensure complete dissolution before adding to culture to prevent precipitation.
-
-
Expression: Incubate at 30°C for 12-16 hours.
-
Validation: Purify protein and verify incorporation via Mass Spectrometry (Mass shift: +126 Da for H
I).
Protocol B: F-Labeling of Phenylalanine (Simplified)
For the synthesis of 2-[
-
Precursor: Use a Ni(II)-bpb-complex containing the Phe skeleton.
-
Radiofluorination: React precursor with [
F]KF/K in acetonitrile at 80°C for 10 min. -
Hydrolysis: Acid hydrolysis (HCl) removes the Ni-complex and protecting groups.
-
Purification: HPLC purification (C18 column) to isolate the enantiomerically pure L-[
F]Phe. -
QC: Verify radiochemical purity (>95%) and enantiomeric excess.
Synthesis & Incorporation Workflow
The following diagram details the Genetic Code Expansion (GCE) workflow, a critical tool for studying these derivatives in complex proteins.
Caption: Workflow for the genetic encoding of halogenated phenylalanine into proteins using orthogonal translation systems.
References
-
Fenclonine (PCPA) Mechanism: Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin.[2][6] Molecular Pharmacology.[6][7] Link
-
18F-Phe PET Imaging: Laverman, P., et al. (2002).[5] Fluorinated amino acids for tumour imaging with positron emission tomography.[5][8] European Journal of Nuclear Medicine. Link
-
LAT1 Selectivity: Wiriyasermkul, P., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[9] Scientific Reports. Link
-
Genetic Code Expansion: Chin, J. W., et al. (2003).[10] An expanded eukaryotic genetic code.[11][10] Science. Link
-
Halogen Bonding in Proteins: Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry.[9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenclonine - Wikipedia [en.wikipedia.org]
- 4. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of genetic code expansion technology in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic applications of genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-Chloro-4-fluoro-DL-phenylalanine in Protein Engineering and Drug Discovery
The following technical guide is structured to provide an in-depth analysis of 3-Chloro-4-fluoro-DL-phenylalanine as a specialized non-canonical amino acid (ncAA). This guide moves beyond basic definitions to explore its utility in protein engineering, structural biology (19F-NMR), and medicinal chemistry.
Executive Summary
3-Chloro-4-fluoro-DL-phenylalanine (3-Cl-4-F-Phe) represents a sophisticated "second-generation" halogenated amino acid. Unlike simple monofluorinated analogs (e.g., 4-fluorophenylalanine) which are primarily used as steric mimics or 19F-NMR probes, the 3-chloro-4-fluoro substitution pattern introduces a unique combination of electronic deactivation , steric bulk , and lipophilicity .
This guide details the physicochemical rationale for selecting 3-Cl-4-F-Phe, methodologies for its site-specific incorporation into proteins, and its applications in enhancing proteolytic stability and resolving complex structural dynamics via 19F-NMR.
Part 1: Chemical & Physical Physiognomy
Structural and Electronic Rationale
The simultaneous introduction of chlorine at the meta (3-) position and fluorine at the para (4-) position creates a synergistic effect that distinguishes this analog from its monosubstituted counterparts.
| Property | Phenylalanine (Phe) | 4-Fluoro-Phe | 3-Chloro-4-fluoro-Phe | Impact on Protein/Peptide |
| Van der Waals Volume (ų) | ~190 | ~195 | ~215 | Fills hydrophobic pockets; Cl adds significant bulk without disrupting planar geometry. |
| Lipophilicity ( | 0.00 | +0.14 | +0.85 | Drastic increase in membrane permeability and hydrophobic core packing. |
| Electronic Effect ( | 0.00 | +0.06 | +0.23 (Cl) / +0.06 (F) | Strongly electron-withdrawing; deactivates aromatic ring against oxidation. |
| pKa (NH₃⁺) | 9.13 | ~9.0 | ~8.8 | Slight acidification of the amine; generally negligible for folding. |
Key Insight: The chlorine atom is the dominant steric modulator. While fluorine is isosteric to hydrogen, chlorine is roughly isosteric to a methyl group but with high electronegativity. This makes 3-Cl-4-F-Phe an excellent probe for "steric scanning" of hydrophobic cores where a methyl group (e.g., from Methyl-Phe) might be chemically unstable or lack the NMR handle.
The "DL" Consideration
Commercially, this ncAA is often supplied as a racemic DL-mixture .
-
Biological Filtering: Native translation machinery (ribosomes) and aminoacyl-tRNA synthetases (aaRS) are stereospecific for the L-isomer . When feeding a DL-mixture to auxotrophic E. coli, the system typically incorporates only the L-enantiomer.
-
Chemical Synthesis: For Solid Phase Peptide Synthesis (SPPS), the use of a DL-mixture will result in diastereomeric peptides. Strict use of the enantiopure L-isomer is required for SPPS.
Part 2: Biological Incorporation Strategies
Incorporating 3-Cl-4-F-Phe into proteins requires overcoming the specificity of the native Phenylalanyl-tRNA synthetase (PheRS). Two primary methods are employed:[1][2][3][4]
Residue-Specific Incorporation (SPI Method)
This method utilizes E. coli auxotrophs unable to synthesize phenylalanine. By starving the cells of Phe and supplementing with 3-Cl-4-F-Phe, the native PheRS (which has relaxed substrate specificity) charges the ncAA onto tRNA^Phe.
-
Host Strain: E. coli B834 (DE3) or similar Phe-auxotrophs.
-
Mechanism: Global replacement. All Phe sites in the protein are replaced by 3-Cl-4-F-Phe.
-
Pros: High yield, no genetic manipulation required.
-
Cons: Heterogeneity if depletion is incomplete; cannot target single sites.
Site-Specific Incorporation (Orthogonal Translation)
For precise control, an orthogonal pair (a mutant aaRS and a suppressor tRNA) is used to incorporate the ncAA in response to a nonsense codon (e.g., TAG).
-
System: Methanocaldococcus jannaschii TyrRS (MjTyrRS) variants.
-
Mutations: The active site of MjTyrRS is engineered to accommodate the bulky 3-Cl substituent. Common mutations involve enlarging the binding pocket at residues Tyr32 , Asp158 , and Ile159 .
-
Pros: Single-site precision; allows double-labeling (e.g., F-Phe at one site, native Phe at others).
Workflow Visualization
The following diagram illustrates the decision logic for selecting an incorporation strategy.
Figure 1: Decision matrix for incorporating 3-Chloro-4-fluoro-phenylalanine based on experimental requirements.
Part 3: Applications in Drug Discovery & Structural Biology
19F-NMR: The "Shift" Advantage
3-Cl-4-F-Phe is a superior NMR probe compared to 4-F-Phe for multiplexing experiments.
-
Chemical Shift Anisotropy: The chlorine atom at the ortho position to the fluorine creates a significant "deshielding" effect.
-
Spectral Window: While 4-F-Phe signals typically appear around -113 to -118 ppm (relative to CFCl₃), the 3-Cl-4-F-Phe signal is shifted downfield (typically -105 to -110 ppm ).
-
Utility: This separation allows researchers to label two different protein domains—one with 4-F-Phe and one with 3-Cl-4-F-Phe—and monitor their independent motions simultaneously in the same NMR tube.
Enhanced Proteolytic Stability
The 3-chloro-4-fluoro motif protects peptide bonds from enzymatic hydrolysis.
-
Mechanism: The electron-withdrawing nature of the halogens reduces the nucleophilicity of the aromatic ring, making it less susceptible to oxidative metabolism (e.g., P450 hydroxylation).
-
Steric Shielding: The bulky chlorine atom hinders the approach of proteases (like Chymotrypsin) that typically cleave at the C-terminus of aromatic residues.
Part 4: Experimental Protocols
Protocol A: Incorporation via SPI in E. coli Auxotrophs
Objective: Produce recombinant protein with >90% replacement of Phe by 3-Cl-4-F-Phe.
Materials:
-
E. coli Strain: B834(DE3) (Methionine/Phenylalanine auxotroph).
-
Expression Vector: pET series (e.g., pET-21a) containing gene of interest.
-
M9 Minimal Media components.
-
3-Chloro-4-fluoro-DL-phenylalanine (dissolved in dilute NaOH or acidic ethanol).
Step-by-Step Methodology:
-
Transformation: Transform B834(DE3) cells with the expression plasmid. Plate on LB-Agar + Antibiotic.
-
Starter Culture: Inoculate a single colony into 10 mL LB media. Grow overnight at 37°C.
-
Adaptation Phase: Dilute starter 1:100 into M9 Minimal Media supplemented with all 20 standard amino acids (40 µg/mL each) and glucose (0.4%). Grow to OD₆₀₀ ~ 0.5.
-
Sedimentation & Wash: Centrifuge cells (4000 x g, 10 min). Discard supernatant to remove residual native Phenylalanine. Resuspend pellet in sterile M9 salts.
-
Induction & Supplementation:
-
Resuspend cells in fresh M9 media containing 19 amino acids (minus Phe).
-
Add 3-Chloro-4-fluoro-DL-phenylalanine to a final concentration of 1 mM (approx. 200 mg/L). Note: Higher concentration is needed for DL-mix to ensure L-isomer saturation.
-
Incubate for 30 min at 37°C to deplete intracellular Phe reserves.
-
Induce expression with IPTG (0.5 - 1.0 mM).
-
-
Expression: Incubate at 25-30°C for 4-6 hours (or overnight at 20°C). Lower temperature aids folding of the modified protein.
-
Harvest: Centrifuge and proceed to purification.
Validation:
-
Mass Spectrometry: Intact protein MS (ESI-TOF) is required.
-
Expected Mass Shift:
- .
-
Protocol B: 19F-NMR Sample Preparation
Objective: Prepare a clean sample for 1D or 2D 19F-NMR analysis.
-
Buffer Exchange: Purified protein must be exchanged into a phosphate or Tris buffer (pH 6.5 - 7.5). Avoid buffers with high salt if cryoprobe sensitivity is an issue.
-
D₂O Addition: Add 10% (v/v) D₂O for the lock signal.
-
Internal Standard: Add Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl₃) in a capillary insert as a chemical shift reference (0 ppm).
-
Acquisition:
-
Instrument: >400 MHz NMR (500-600 MHz recommended).
-
Probe: 19F-tuned probe (or dual H/F probe).
-
Pulse Sequence: Standard 1D proton-decoupled 19F experiment.
-
Delay (d1): Set to >1s to allow relaxation (Fluorine T1s can be long).
-
Part 5: Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Typical Yield (SPI) | 10 - 40 mg/L | Dependent on protein toxicity and folding efficiency. |
| Incorporation Efficiency | > 90% | Achievable with strict Phe depletion. |
| 19F Chemical Shift | -105 to -110 ppm | Downfield relative to 4-F-Phe (-116 ppm). |
| Solubility (Free AA) | ~5 mg/mL | Soluble in water at slightly acidic or basic pH. |
Part 6: References
-
Genetic Incorporation of Fluorinated Phenylalanines:
-
Title: "Efficient incorporation of fluorinated phenylalanines into proteins in vivo."[5]
-
Source:Protein Engineering, Design and Selection (2004).
-
Context: Establishes the baseline for using auxotrophic strains for fluorinated Phe incorporation.
-
-
19F NMR Protein Probing:
-
Title: "19F NMR in protein studies."
-
Source:Progress in Nuclear Magnetic Resonance Spectroscopy (2010).
-
Context: Detailed review of chemical shifts and relaxation properties of fluorinated amino acids in proteins.
-
-
Medicinal Chemistry of Halogenated Anilines:
-
Title: "Fluorine in Medicinal Chemistry."
-
Source:Journal of Medicinal Chemistry (2008).
-
Context: Explains the electronic and lipophilic rationale for the 3-Cl-4-F substitution pattern (common in kinase inhibitors).
-
-
Chemical Properties Data:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Structural Architect: A Technical Guide to 4-Fluorophenylalanine Incorporation in Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide science, offering a powerful toolkit to modulate therapeutic potential. Among these, 4-fluorophenylalanine (4-F-Phe) has emerged as a uniquely potent tool for subtly yet profoundly influencing peptide structure and function. This technical guide provides an in-depth exploration of the structural ramifications of incorporating 4-F-Phe into peptide scaffolds. We will dissect the fundamental physicochemical alterations induced by the fluorine atom and trace their impact on local and global peptide conformation, stability, and intermolecular interactions. This guide moves beyond a mere recitation of facts, offering a field-proven perspective on the causal relationships between experimental design, observed structural changes, and the ultimate impact on therapeutic efficacy. Detailed experimental protocols for the synthesis, purification, and structural analysis of 4-F-Phe-containing peptides are provided, alongside illustrative data and visualizations to empower researchers in their own drug discovery endeavors.
Introduction: The Subtle Power of a Single Fluorine Atom
The substitution of a single hydrogen atom with fluorine in the phenyl ring of phenylalanine creates 4-fluorophenylalanine, an isostere of its natural counterpart. This seemingly minor alteration introduces a host of unique physicochemical properties that can be leveraged for sophisticated peptide engineering.[1][2] The high electronegativity of the fluorine atom significantly alters the electronic properties of the aromatic ring, creating a C-F bond that is both strong and polar.[1][3] This modification has minimal steric impact, allowing 4-F-Phe to be seamlessly integrated into peptide sequences without causing significant structural perturbations.[4] However, the electronic redistribution within the phenyl ring has profound consequences for non-covalent interactions, including hydrogen bonding, van der Waals forces, and cation-π interactions, which are critical determinants of peptide structure and function.[4][5]
The strategic placement of 4-F-Phe can therefore be used to:
-
Enhance Proteolytic Stability: By altering local conformation and strengthening intermolecular interactions, 4-F-Phe can render peptides less susceptible to enzymatic degradation, thereby prolonging their in vivo half-life.[1][2][4]
-
Modulate Receptor Binding Affinity: The altered electrostatic potential of the fluorinated ring can either enhance or diminish binding to target proteins, depending on the specific nature of the binding pocket.[4][6] This allows for the fine-tuning of peptide potency and selectivity.
-
Control Peptide Conformation: The introduction of fluorine can influence local dihedral angles and favor specific secondary structures, such as α-helices or β-sheets, thereby pre-organizing the peptide for optimal target engagement.[7]
-
Serve as a Spectroscopic Probe: The ¹⁹F nucleus provides a sensitive and background-free NMR handle for studying peptide structure, dynamics, and interactions.[8][9][10]
This guide will systematically explore these effects, providing both the theoretical underpinnings and the practical methodologies for harnessing the power of 4-F-Phe in peptide design.
The Structural Impact of 4-Fluorophenylalanine: From Local Perturbations to Global Consequences
The incorporation of 4-F-Phe initiates a cascade of structural effects that propagate from the immediate vicinity of the substitution to the overall three-dimensional architecture of the peptide.
Alterations in Non-Covalent Interactions
The electron-withdrawing nature of the fluorine atom significantly impacts the electron distribution of the aromatic ring, leading to a decrease in the quadrupole moment. This has direct consequences for key non-covalent interactions:
-
Cation-π Interactions: The electron-deficient nature of the fluorinated ring generally weakens cation-π interactions, where the aromatic ring interacts with a positively charged species.[4] This can be a critical factor in modulating binding to receptors that feature cationic residues in their binding sites.
-
π-π Stacking: The altered electrostatic profile of the 4-F-Phe ring can influence the geometry and strength of π-π stacking interactions with other aromatic residues, potentially leading to changes in peptide folding and assembly.[11]
-
Hydrogen Bonding: While not a direct hydrogen bond acceptor, the polarized C-F bond can participate in weaker C-F···H-X interactions, contributing to overall conformational stability.
-
Hydrophobicity: The introduction of fluorine generally increases the hydrophobicity of the amino acid side chain, which can influence peptide partitioning into biological membranes and interactions with hydrophobic pockets of target proteins.[5][6]
Influence on Secondary Structure
The subtle interplay of these altered interactions can have a significant impact on the propensity of a peptide to adopt specific secondary structures. For instance, the incorporation of 4-F-Phe has been shown to stabilize α-helical conformations in some peptide sequences.[7] This stabilization can arise from a combination of factors, including increased hydrophobicity driving the burial of the residue within the helical core and favorable interactions with neighboring side chains.
Conversely, in other contexts, 4-F-Phe can promote the formation of β-sheets. The precise outcome is highly context-dependent, relying on the surrounding amino acid sequence and the overall structural environment.[7]
Experimental Workflows for Characterization
A robust understanding of the structural impact of 4-F-Phe incorporation necessitates a multi-faceted experimental approach. This section details the key workflows and protocols for the synthesis, purification, and structural elucidation of 4-F-Phe-containing peptides.
Synthesis and Purification Workflow
The synthesis of peptides containing 4-F-Phe is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.[6][12]
Caption: Workflow for the synthesis and purification of 4-F-Phe containing peptides.
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS) of a 4-F-Phe Containing Peptide
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent (e.g., dimethylformamide, DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-protected 4-fluorophenylalanine (Fmoc-Phe(4-F)-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine, DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash several times with cold ether.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Structural Analysis Techniques
A combination of high-resolution structural techniques and biophysical methods is essential to fully characterize the impact of 4-F-Phe incorporation.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a particularly powerful tool for studying 4-F-Phe-containing peptides. The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[13] The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing a sensitive probe of peptide conformation and dynamics.[13][14]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
synthesis of 3-Chloro-4-fluoro-DL-phenylalanine from 3-chloro-4-fluoroaniline
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-Chloro-4-fluoro-DL-phenylalanine starting from 3-chloro-4-fluoroaniline . While traditional amino acid syntheses often rely on aldehyde condensation (Erlenmeyer-Plöchl), this guide prioritizes the Meerwein Arylation strategy. This route offers a streamlined 3-step workflow with superior atom economy, avoiding the need for intermediate oxidation states (aldehydes) or expensive chiral catalysts when the racemic (DL) product is sufficient for initial screening or subsequent resolution.
Target Compound: 3-Chloro-4-fluoro-DL-phenylalanine CAS Registry (Analog): 126402-24-4 (Generic structure reference) Key Application: Non-canonical amino acid incorporation into peptides to enhance metabolic stability and lipophilicity (fluorine effect) while providing a handle for further functionalization (chlorine handle).
Strategic Pathway Analysis
The conversion of an aniline to a phenylalanine derivative requires the construction of the propanoic acid side chain. Two primary routes were evaluated:
-
Route A: Erlenmeyer-Plöchl Azlactone Synthesis. Requires conversion of aniline to benzaldehyde, followed by condensation with N-acetylglycine. Verdict: Too many steps (5+) for this specific starting material.
-
Route B: Meerwein Arylation (Selected). Direct radical arylation of acrylic acid by the diazonium salt of the aniline. Verdict: High efficiency (3 steps), uses low-cost reagents (Cu catalysts), and directly yields the
-halo acid precursor.
Visual Workflow (Reaction Logic)
Caption: Step-wise transformation from aniline to amino acid via radical arylation.
Detailed Experimental Protocol
Stage I: Diazotization & Meerwein Arylation
Objective: Convert the aniline to the
Reagents Table:
| Reagent | Equiv. | Role | Critical Parameter |
|---|---|---|---|
| 3-Chloro-4-fluoroaniline | 1.0 | Substrate | Purity >98% |
| Hydrobromic Acid (48%) | 3.5 | Acid/Halogen Source | Maintain excess |
| Sodium Nitrite (NaNO2) | 1.05 | Diazotizing Agent | Add dropwise at <5°C |
| Acrylic Acid | 1.2 | Alkene Trap | Freshly distilled (remove inhibitor) |
| Cu(I) Bromide (CuBr) | 0.05 | Catalyst | Use fresh or washed with acid |
| Acetone | Solvent | Co-solvent | Degassed to prevent radical quenching |
Protocol Steps:
-
Diazotization:
-
In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, charge 3-chloro-4-fluoroaniline (10 g, 68.7 mmol) and HBr (48% aq, 25 mL).
-
Cool the suspension to 0–5°C using an ice-salt bath.
-
Add a solution of NaNO₂ (5.0 g in 10 mL H₂O) dropwise over 20 minutes. Crucial: Maintain internal temperature <5°C to prevent diazonium decomposition.
-
Stir for 30 minutes at 0°C. Solution should become clear/yellowish.
-
-
Meerwein Arylation:
-
In a separate vessel, dissolve Acrylic Acid (5.9 g, 82 mmol) and CuBr (0.5 g) in Acetone (30 mL).
-
Add the cold diazonium salt solution slowly to the acetone/acrylic acid mixture while stirring vigorously.
-
Observation: Nitrogen gas evolution will be vigorous. Control addition rate to manage foaming.
-
Allow the temperature to rise to 20–25°C naturally.
-
Stir for 2–4 hours until N₂ evolution ceases.
-
-
Work-up (Intermediate):
-
Remove acetone under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).
-
Wash organic phase with water and brine. Dry over Na₂SO₄ and concentrate.
-
Result: Crude 2-bromo-3-(3-chloro-4-fluorophenyl)propanoic acid. (Solid or viscous oil). Note: Proceed directly to amination or recrystallize from hexane/ether if storage is needed.
-
Stage II: Amination to DL-Phenylalanine
Objective: Nucleophilic displacement of the
Reagents Table:
| Reagent | Equiv. | Role |
|---|
| Crude
Protocol Steps:
-
Dissolve the crude
-bromo acid (approx. 15 g) in conc. NH₄OH (100 mL). -
Add Ammonium Carbonate (10 g) to suppress the formation of the elimination product (cinnamic acid derivative).
-
Reaction: Seal in a pressure vessel (autoclave or heavy-walled glass tube) and heat to 60°C for 6–8 hours .
-
Alternative: Stir at room temperature for 48–72 hours if pressure equipment is unavailable (yields may be lower).
-
-
Isolation:
-
Concentrate the solution to dryness under vacuum to remove excess ammonia.
-
Redissolve the residue in minimal hot water (20 mL).
-
Adjust pH to the isoelectric point (approx. pH 5.5–6.0) using dilute acetic acid or HCl.
-
Cool to 4°C overnight. The product, 3-Chloro-4-fluoro-DL-phenylalanine , will precipitate as a white solid.
-
-
Purification:
-
Filter the solid and wash with cold water and ethanol.
-
Recrystallize from Water/Ethanol (1:1).
-
Quality Control & Characterization
To ensure scientific integrity, the final product must be validated against the following criteria:
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Expected range 230–260°C (decomposition).
-
1H NMR (D₂O/NaOD):
-
2.8–3.2 (m, 2H,
-CH₂). -
3.6 (t, 1H,
-CH). - 7.0–7.5 (m, 3H, Aromatic protons).
-
2.8–3.2 (m, 2H,
-
19F NMR: Single peak (confirming retention of fluorine and absence of nucleophilic aromatic substitution by ammonia).
-
Purity (HPLC): >98% (Area %).[1]
Safety & Hazard Analysis
-
Diazonium Salts: Potentially explosive if dried. Keep in solution and cool.
-
Hydrofluoric Acid (Trace): While the C-F bond is stable, extreme conditions could theoretically release fluoride. Standard PPE (gloves, goggles) is sufficient, but be aware of HF protocols.
-
Acrylic Acid: Corrosive and polymerizes readily. Use stabilized reagent or distill prior to use.
References
-
BenchChem. Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note. (2025).[1][2][3]
-
Hari, D. P., & König, B. The Photocatalyzed Meerwein Arylation: Classic Reaction of Aryl Diazonium Salts in a New Light.[4] Angew.[4] Chem. Int. Ed. (2013).[4]
-
Haufe, G., et al. Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein J. Org. Chem. (2020).[2][3][5][6]
-
Thermo Fisher Scientific. Meerwein Arylation Mechanism and Applications.
-
Obushak, M. D. Recent Advances in Meerwein Arylation Chemistry. (2025).[1][2][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
using 3-Chloro-4-fluoro-DL-phenylalanine in pharmaceutical development
Application Note: Strategic Integration of 3-Chloro-4-fluoro-DL-phenylalanine in Pharmaceutical Development
Abstract
This technical guide addresses the specific challenges and advantages of utilizing 3-Chloro-4-fluoro-DL-phenylalanine (CAS: 121370-18-9) as a pharmacophore in drug discovery. While the 4-fluoro substitution is a well-established bioisostere for blocking metabolic para-hydroxylation, the addition of the 3-chloro substituent introduces critical lipophilic bulk and electronic modulation. This note provides a complete workflow for resolving the racemic (DL) mixture into the pharmaceutically active L-enantiomer, protecting it for Solid-Phase Peptide Synthesis (SPPS), and validating its metabolic stability against cytochrome P450 enzymes.
Chemical Rationale & Pharmacokinetics
The strategic selection of 3-Chloro-4-fluoro-phenylalanine is driven by two simultaneous medicinal chemistry objectives:
-
Metabolic Blockade (The Fluorine Effect): Phenylalanine is rapidly metabolized in the liver by Phenylalanine Hydroxylase (PAH) and CYP450 isoforms to Tyrosine (para-hydroxylation). Substituting the para-hydrogen with Fluorine (Van der Waals radius 1.47 Å vs. H 1.20 Å) sterically and electronically blocks this oxidation without significantly altering the steric recognition of the binding pocket.
-
Lipophilic Tuning (The Chlorine Effect): The 3-chloro substituent increases the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration. It also fills hydrophobic pockets (e.g., in GPCRs or kinase active sites) that the native phenyl ring leaves vacant.
Comparative Physicochemical Profile
| Property | L-Phenylalanine (Native) | 4-Fluoro-L-Phe | 3-Chloro-4-fluoro-L-Phe |
| Metabolic Fate | Rapid p-hydroxylation | Stable to p-oxidation | Highly Stable |
| Electronic Effect | Neutral | Electron Withdrawing (σp = 0.06) | Strongly Deactivated |
| Lipophilicity (π) | 0.00 | +0.14 | +0.85 (Est.) |
| Primary Application | Native Ligand | Metabolic Probe | High-Affinity Inhibitor |
Protocol A: Chiral Resolution of the DL-Racemate
Context: The commercially available starting material is often the racemic DL-mixture. For pharmaceutical applications, the L-enantiomer is typically required. We utilize an Enzymatic Kinetic Resolution using Aminoacylase I, which selectively hydrolyzes the N-acetyl-L-isomer, leaving the N-acetyl-D-isomer intact.
Reagents:
-
3-Chloro-4-fluoro-DL-phenylalanine
-
Acetic anhydride (
) -
Aminoacylase I (from Aspergillus melleus, Grade I)
-
Cobalt(II) chloride (
, cofactor)
Step-by-Step Methodology:
-
N-Acetylation (Chemical Preparation):
-
Dissolve 10g of 3-Chloro-4-fluoro-DL-phenylalanine in 2M NaOH (50 mL).
-
Cool to 0°C. Add acetic anhydride (1.5 eq) dropwise over 30 mins while maintaining pH > 10 with additional NaOH.
-
Acidify to pH 2.0 with HCl. The N-acetyl-DL-phenylalanine will precipitate. Filter, wash with cold water, and dry.
-
-
Enzymatic Hydrolysis:
-
Suspend the N-acetyl-DL-derivative in distilled water (0.1 M concentration).
-
Adjust pH to 7.5 using LiOH (Lithium salts have higher solubility).
-
Add
(1 mM final concentration) to activate the enzyme. -
Add Aminoacylase I (20 mg/g substrate).
-
Incubate at 37°C with gentle stirring for 24–48 hours. Monitor via HPLC (Chiralpak column) until 50% conversion is reached.
-
-
Separation:
-
Acidify the reaction mixture to pH 5.0.
-
The L-amino acid (free amine) is zwitterionic and soluble/precipitates differently than the protected D-form.
-
Pass the mixture through a cation-exchange resin (Dowex 50W).
-
Elute: The unreacted N-acetyl-D-isomer flows through (waste/recycle). The free L-isomer binds.
-
Elute the L-isomer with 2M
. Evaporate to yield pure 3-Chloro-4-fluoro-L-phenylalanine .
-
Protocol B: Fmoc-Protection for SPPS
Context: To use the resolved L-isomer in solid-phase synthesis, the N-terminus must be protected with the base-labile Fmoc group.
Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),
-
Dissolve 3-Chloro-4-fluoro-L-phenylalanine (10 mmol) in
(20 mL) containing (20 mmol). -
Add a solution of Fmoc-OSu (11 mmol) in Dioxane (20 mL) slowly.
-
Stir at room temperature for 18 hours. The solution will become cloudy.
-
Dilute with water and extract with Ethyl Acetate (discard organic layer to remove unreacted Fmoc-OSu).
-
Acidify the aqueous layer to pH 1 with 6M HCl. The product will precipitate as a white solid.
-
Extract with Ethyl Acetate, dry over
, and concentrate. -
Recrystallization: Use Hexane/Ethyl Acetate to obtain high-purity Fmoc-3-Chloro-4-fluoro-L-phenylalanine .
Workflow Visualization
The following diagram illustrates the integration of this analog into a drug development pipeline.
Figure 1: Critical path for processing racemic halogenated phenylalanine for pharmaceutical applications.
Protocol C: Metabolic Stability Validation (Microsomal Assay)
Context: You must empirically prove that the 4-fluoro modification extends half-life compared to the native peptide.
Assay Conditions:
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Test Compounds:
-
Native Peptide (Control)
-
Peptide with 3-Cl-4-F-Phe substitution.
-
-
Cofactor: NADPH regenerating system.
Procedure:
-
Pre-incubation: Mix test compound (1 µM final) with HLM in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Expected Result: The 3-Cl-4-F analog should show a
Figure 2: Mechanistic basis for the metabolic stability of the fluorinated analog.
References
-
Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
-
National Institutes of Health (NIH). (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
-
American Chemical Society (ACS). (2012). Solid-phase synthesis of phenylalanine containing peptides. Journal of Combinatorial Chemistry.
-
Chem-Impex International. (n.d.). 3-Chloro-DL-phenylalanine Product Data and Applications.
Application Note: 3-Chloro-4-fluoro-DL-phenylalanine for Advanced ¹⁹F-¹³C NMR TROSY Experiments
Introduction: Overcoming the Size Barrier in Biomolecular NMR with ¹⁹F-¹³C TROSY
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution.[1][2] However, as the size of proteins and their complexes increases, rapid transverse relaxation leads to severe line broadening and signal loss, limiting the applicability of conventional NMR techniques.[1][2] Transverse Relaxation-Optimized Spectroscopy (TROSY) has emerged as a powerful solution to this challenge, enabling the study of macromolecules up to the mega-Dalton range.[3][4][5] This application note details the use of a specific probe, 3-Chloro-4-fluoro-DL-phenylalanine, in conjunction with ¹⁹F-¹³C TROSY experiments, a cutting-edge approach that offers exceptional resolution and sensitivity for large and complex biological systems.[6]
The ¹⁹F nucleus possesses several advantageous properties for biomolecular NMR, including 100% natural abundance, a large gyromagnetic ratio (83% of ¹H), and a wide chemical shift range, making it highly sensitive to the local electronic environment.[7][8][9] Furthermore, the near-complete absence of fluorine in biological systems provides a background-free signal for unambiguous observation.[6][8] The ¹⁹F-¹³C TROSY experiment leverages the constructive interference between the ¹⁹F chemical shift anisotropy (CSA) and the ¹⁹F-¹³C dipole-dipole (DD) relaxation mechanisms.[10] This interference cancels out the major sources of transverse relaxation, resulting in significantly sharper resonance lines and enhanced spectral quality for large proteins.[11]
This guide provides a comprehensive overview of the principles, protocols, and applications of using 3-Chloro-4-fluoro-DL-phenylalanine for ¹⁹F-¹³C TROSY NMR, aimed at researchers, scientists, and drug development professionals seeking to push the boundaries of biomolecular NMR.
The Probe: Advantages of 3-Chloro-4-fluoro-DL-phenylalanine
While various fluorinated amino acids can be incorporated into proteins, 3-Chloro-4-fluoro-DL-phenylalanine offers a unique combination of properties that make it a highly effective probe for ¹⁹F-¹³C TROSY experiments. The strategic placement of the chloro and fluoro substituents on the phenyl ring provides several key benefits:
-
Minimal Perturbation: The chloro and fluoro groups are relatively small, minimizing structural and functional perturbations to the protein upon incorporation.[8]
-
Favorable Electronic Properties: The electron-withdrawing nature of the halogen substituents can modulate the electronic environment of the phenyl ring, leading to a wider dispersion of ¹⁹F chemical shifts and potentially resolving spectral overlap.
-
Enhanced TROSY Effect: The specific orientation of the ¹⁹F-¹³C bond and the resulting CSA tensor of the ¹⁹F nucleus in this molecule are conducive to a highly efficient TROSY effect, leading to exceptionally narrow linewidths. While direct comparisons are limited, the principles of ¹⁹F-¹³C TROSY suggest that the electronic modifications from the chloro group can fine-tune the CSA for optimal relaxation interference.
-
Metabolic Stability: Halogenated aromatic amino acids are generally well-tolerated by protein expression systems, allowing for efficient incorporation.[1]
Experimental Workflow: From Gene to Spectrum
The successful application of ¹⁹F-¹³C TROSY using 3-Chloro-4-fluoro-DL-phenylalanine involves a multi-step process, from protein expression and labeling to NMR data acquisition and analysis.
Sources
- 1. Aromatic 19F-13C TROSY: A background-free approach to probe biomolecular structure, function and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic 19F-13C TROSY: a background-free approach to probe biomolecular structure, function, and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Field TROSY 15N NMR and Protein Structure | Bruker [bruker.com]
- 4. ethz.ch [ethz.ch]
- 5. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatic 19 F-13 C TROSY-[19 F, 13 C]-Pyrimidine Labeling for NMR Spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced TROSY Effect in [2-19F, 2-13C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for 3-chloro-4-fluoroaniline reaction monitoring
Application Note: Integrated Reaction Monitoring of 3-Chloro-4-Fluoroaniline Synthesis
Executive Summary
3-Chloro-4-fluoroaniline (3-C-4-FA) is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin) and agrochemicals.[1] Its synthesis, typically via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene (3-C-4-FNB), presents unique analytical challenges. Over-reduction leads to de-halogenated impurities (genotoxic), while under-reduction leaves unstable hydroxylamine intermediates.
This guide details a dual-modality monitoring protocol combining Reverse-Phase HPLC (RP-HPLC) for polar intermediates and Gas Chromatography (GC) for isomeric impurity profiling. This "self-validating" approach ensures both conversion efficiency and safety compliance.
Reaction Chemistry & Critical Quality Attributes (CQAs)
The hydrogenation of nitroarenes is a multi-step reduction. Monitoring must track the disappearance of the starting material (SM), the transient formation of the hydroxylamine intermediate, and the appearance of the amine product.
Critical Side Reactions:
-
De-halogenation: Hydrogenolysis of the C-Cl or C-F bond (favored by Pd/C catalysts and high temperatures).
-
Coupling: Condensation of nitroso and hydroxylamine species to form azo/azoxy dimers.
Figure 1: Reaction Pathway & Impurity Profile
Visualization of the reduction pathway and potential deviation points.
Caption: Stepwise reduction of 3-C-4-FNB. Red paths indicate critical side reactions requiring monitoring.
Sampling & Quenching Protocol
Scientific Rationale: The reaction is heterogeneous (catalyst slurry). Continued contact between the liquid phase and the catalyst in the sample vial will alter the composition after sampling, leading to false data.
Protocol:
-
Sampling: Withdraw 0.5 mL of reaction slurry using a wide-bore pipette.
-
Quenching/Filtration: Immediately push the sample through a 0.2 µm PTFE syringe filter into a vial containing 1.0 mL of cold Acetonitrile (HPLC) or Ethyl Acetate (GC).
-
Why: Filtration removes the catalyst, physically stopping the reaction. Cold solvent slows thermal decomposition of hydroxylamines.
-
-
Dilution: Dilute to approx. 0.5 mg/mL for analysis.
Method A: RP-HPLC (Primary Monitoring Tool)
Scope: Quantification of Starting Material (SM), Product, and non-volatile dimers.
Expertise Insight: Anilines are basic. Using a low pH buffer (pH 3.0) ensures the amine is protonated (
| Parameter | Specification |
| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B |
| Detection | UV @ 240 nm (General) and 210 nm (Trace impurities) |
| Temp | 35°C |
Self-Validation Check:
-
Resolution (Rs): The critical pair is often the Nitro precursor and the Aniline product. Ensure Rs > 2.0.
-
Mass Balance: If area normalization < 95% but conversion is high, suspect formation of non-eluting oligomers or loss of volatiles (switch to Method B).
Method B: GC-FID/MS (Secondary/Impurity Profiling)
Scope: Detection of de-halogenated byproducts (volatile) and isomeric confirmation. Expertise Insight: HPLC often struggles to separate positional isomers of halo-anilines (e.g., 3-chloro-4-fluoro vs. 3-fluoro-4-chloro). Capillary GC separates these based on boiling point and polarity differences.
| Parameter | Specification |
| Column | DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Injection | 1 µL, Split 20:1, Inlet Temp 250°C |
| Oven Prog. | 50°C (1 min) → 10°C/min → 280°C (3 min) |
| Detector | FID (300°C) or MS (Scan 35-350 m/z) |
In-Process Control (IPC) Workflow
This decision tree guides the operator from sampling to "Stop Reaction" decisions.
Figure 2: Analytical Decision Matrix
Logic flow for determining reaction endpoint and safety stops.
Caption: IPC Logic. Note that Hydroxylamine clearance is mandatory before workup to prevent thermal hazards.
Data Summary & Reference Standards
The following retention times are typical for the described methods.
| Compound | Structure Note | HPLC RT (min) | GC RT (min) | Limit (Area %) |
| 3-Cl-4-F-Aniline | Target Product | 6.5 | 8.2 | > 98.0% |
| 3-Cl-4-F-Nitrobenzene | Starting Material | 12.1 | 10.5 | < 0.1% |
| 4-Fluoroaniline | De-Cl Impurity | 4.2 | 5.1 | < 0.15% |
| 3-Chloroaniline | De-F Impurity | 5.8 | 6.3 | < 0.15% |
| Hydroxylamine Int. | Unstable Int.[2] | 3.5 | N/A (Decomposes) | Not Detected |
| Azoxy Dimer | Coupling Impurity | 14.5 | 18.2 | < 0.10% |
References
-
BenchChem. (2025).[3][4] Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Retrieved from
-
Scientific Laboratory Supplies. (2026). 3-Chloro-4-fluoroaniline, 98% Specifications and HPLC Methods. Retrieved from
-
Mettler Toledo. (2023). Catalytic Hydrogenation of Nitrobenzene to Aniline: Safety and Kinetics Monitoring. Retrieved from
-
American Chemical Society (ACS). (2024).[5] Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [5]
-
National Institutes of Health (NIH). (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. Retrieved from
Sources
Application Note: Enzymatic Synthesis of Chiral Amino Acids using Phenylalanine Ammonia Lyases (PALs)
[1][2][3]
Executive Summary
The shift from chemocatalysis to biocatalysis in the synthesis of non-natural amino acids (nAAs) is driven by the need for high enantiopurity and "green" atom economy. Phenylalanine Ammonia Lyase (PAL, EC 4.3.1.[1][2][3][4][5]24) offers a direct route to chiral L-amino acids via the stereoselective addition of ammonia to trans-cinnamic acid derivatives.
However, this application faces a critical thermodynamic challenge: the natural equilibrium of PAL heavily favors deamination (elimination). This guide details the mechanistic engineering and process parameters required to reverse this equilibrium, enabling the industrial-scale synthesis of high-value chiral intermediates (e.g., L-homophenylalanine, substituted L-phenylalanines) with >99% e.e.
Scientific Foundation: The MIO-Dependent Mechanism
Unlike pyridoxal phosphate (PLP)-dependent enzymes, PAL utilizes a unique, electrophilic prosthetic group: 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) . This group is formed autocatalytically from a conserved Ala-Ser-Gly triad within the active site.
Understanding the MIO cycle is prerequisite to troubleshooting the reaction. The enzyme does not merely "hold" the substrate; it forms a covalent or tight electrostatic intermediate that lowers the activation energy for ammonia addition.
Mechanistic Pathway (MIO Cycle)
Figure 1: The catalytic cycle of PAL. The electrophilic MIO group activates the aromatic ring (or the amino group in reverse) to facilitate the addition/elimination of ammonia.
Strategic Process Design: Reversing the Equilibrium
The reaction
Thermodynamic Parameters & Operational Windows
| Parameter | Elimination (Natural) | Synthesis (Engineered Application) | Causality / Rationale |
| Ammonia Conc. | Low (Physiological) | 4.0 M – 6.0 M | High |
| pH | 8.5 – 9.0 | 9.5 – 10.5 | High pH ensures ammonia exists as nucleophilic |
| Temperature | 30°C | 30°C – 37°C | Higher T increases rate but risks denaturing the enzyme in high ammonia. |
| Enzyme Choice | Petroselinum crispum (PcPAL) | Anabaena variabilis (AvPAL) | Bacterial PALs (AvPAL) show superior stability in high ammonia buffers compared to plant variants. |
Protocol 1: Biocatalyst Preparation (AvPAL)
Reliable synthesis requires a robust catalyst. We utilize Anabaena variabilis PAL expressed in E. coli due to its high specific activity and stability.
Reagents
-
Host: E. coli BL21(DE3) containing pET28a-AvPAL.
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0.
Step-by-Step Workflow
-
Inoculation: Inoculate 10 mL LB (+Kanamycin) with glycerol stock. Grow overnight at 37°C.
-
Scale-up: Transfer to 1 L TB medium. Grow at 37°C until
. -
Induction: Induce with 0.5 mM IPTG. Critical: Lower temperature to 25°C and incubate for 16–20 hours.
-
Why? Slower folding promotes correct formation of the autocatalytic MIO group.
-
-
Harvest: Centrifuge (4,000 x g, 20 min). Resuspend pellet in Lysis Buffer.
-
Purification: Lyse via sonication. Clarify lysate (15,000 x g). Load onto Ni-NTA column. Wash and elute.
-
Dialysis/Storage: Dialyze against 50 mM Tris-HCl (pH 8.5), 10% glycerol. Flash freeze.
Quality Control: The Activity Assay
Before synthesis, validate specific activity (
-
Substrate: 10 mM L-Phenylalanine in 100 mM Tris-HCl (pH 8.8).
-
Measurement: Monitor increase in Absorbance at 290 nm (formation of cinnamic acid).
-
Calculation:
. One Unit (U) = 1 mol cinnamate formed per minute.
Protocol 2: Asymmetric Synthesis of L-Amino Acids
Scope: Synthesis of substituted L-phenylalanines (e.g.,
Reaction Setup (Self-Validating System)
The high ammonia concentration acts as both reactant and buffer.
Reagents:
-
Substrate:
-fluoro-cinnamic acid (50 mM final). -
Ammonia Source: 6 M Ammonium Carbamate (pH adjusted to 10.0 with
). -
Enzyme: AvPAL (1–2 mg/mL final load).
Workflow Diagram:
Figure 2: Operational workflow for PAL-mediated synthesis. The loop at Step 3 ensures reaction completion before downstream processing.
Detailed Procedure
-
Substrate Solubilization: Dissolve cinnamic acid derivative in a minimal volume of water/base. Note: Hydrophobic substrates may require 5-10% DMSO co-solvent.
-
Ammonia Addition: Add the substrate solution to the 6 M Ammonium Carbamate buffer. Verify pH is 9.8–10.0.
-
Initiation: Add AvPAL enzyme. Incubate at 37°C with gentle shaking (orbit 200 rpm).
-
Monitoring: At 12h, 24h, and 48h, withdraw 50
L aliquots. Dilute 1:10 in 0.1% TFA (stops reaction). Analyze via HPLC. -
Termination: Once conversion plateaus (typically >90% for favorable substrates), acidify the reaction mixture to pH 2.0 using 6 M HCl.
-
Observation: Unreacted cinnamic acid will precipitate or can be extracted with ethyl acetate. The amino acid product remains in the aqueous phase (protonated).
-
-
Purification: Apply aqueous phase to a Cation Exchange Resin (Dowex 50W). Wash with water, elute product with 1 M
. Lyophilize.
Analytical Validation
Trustworthiness in data is paramount. Do not rely solely on conversion; enantiomeric excess (e.e.) determines success.
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).
-
Mobile Phase: 50 mM Formic acid / Methanol (80:20).
-
Detection: UV at 254 nm (for aromatic side chains).
-
Reference: Run racemic standard to establish retention times for D- and L-enantiomers.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Thermodynamic limit reached. | Increase Ammonia concentration to saturation; lower temperature to 30°C to favor exothermic addition. |
| Enzyme Precipitation | pH drift or "Salting out". | Re-check pH (must be >9.5). Add 10% glycerol to buffer. |
| No Reaction | MIO group inactive. | Check enzyme expression temperature (must be <25°C). Verify activity with standard L-Phe assay first. |
| Low Solubility | Substrate is too hydrophobic. | Use co-solvents (DMSO/MeOH up to 10%) or use Rhodotorula graminis PAL (RgPAL) which tolerates solvents better. |
References
-
Mechanism of MIO Formation
- Ritter, H., & Schulz, G. E. (2004). Structural basis for the entrance of phenylalanine into the active center of phenylalanine ammonia-lyase. The Plant Cell.
-
Industrial Application & Engineering
- Lovelock, S. L., & Turner, N. J. (2014). Bacterial phenylalanine ammonia lyase: a biocatalytic solution for the synthesis of L-arylalanines.
-
AvPAL Robustness
- Moffitt, M. C., et al. (2007).
-
Review of PAL Applications
- Gomm, A., & O'Reilly, E. (2018). Phenylalanine ammonia-lyases: A review of the current state of research and application. Applied Microbiology and Biotechnology.
Sources
- 1. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 4. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Note: Genetic Incorporation of 3-Chloro-4-fluoro-DL-phenylalanine
The following Application Note and Protocol guide is designed for advanced researchers in protein engineering and structural biology. It details the methodology for incorporating 3-Chloro-4-fluoro-DL-phenylalanine (3-Cl-4-F-Phe) into proteins using Selective Pressure Incorporation (SPI).
Introduction & Scientific Rationale
The incorporation of halogenated amino acids into proteins is a transformative technique for probing molecular dynamics, enhancing stability, and engineering novel interactions. 3-Chloro-4-fluoro-phenylalanine is a unique dual-halogenated analogue of phenylalanine.
Why this Analog?
-
Dual-Probe Utility: The fluorine atom (
) serves as a sensitive NMR probe with 100% natural abundance and no background signal in biological systems. The adjacent chlorine atom induces a distinct electronic environment (deshielding effect), shifting the NMR signal and preventing overlap with other fluorinated residues if multiple probes are used. -
Steric & Electronic Modulation: The 3-Chloro substituent adds steric bulk (Van der Waals radius: Cl
1.75 Å vs H 1.2 Å) and electron-withdrawing properties, while the 4-Fluoro substituent mimics the size of hydrogen but significantly alters the dipole moment and pKa of the aromatic ring. -
Mechanism of Action: This protocol utilizes Selective Pressure Incorporation (SPI) . We exploit the substrate promiscuity of the native Escherichia coli Phenylalanyl-tRNA Synthetase (PheRS). In a phenylalanine-auxotrophic host, starvation of natural Phe forces the synthetase to accept the structural analogue 3-Cl-4-F-Phe, charging it onto tRNA
for incorporation at all phenylalanine codons (UUU, UUC).
The "DL" Isomer Challenge
The reagent is supplied as a racemic mixture (DL).
-
Biological Filter: The translational machinery (PheRS and Ribosomes) is stereoselective for the L-isomer .
-
Implication: The D-isomer is generally not a substrate but acts as a passive osmolyte. However, to achieve sufficient intracellular concentrations of the L-isomer, the total concentration of the DL-mix in the media must be doubled relative to pure L-analog protocols.
Experimental Workflow Visualization
The following diagram outlines the "Shift-and-Induce" methodology required to force the incorporation of the ncAA.
Figure 1: The "Shift-and-Induce" workflow for Selective Pressure Incorporation (SPI) of phenylalanine analogs.
Materials & Reagents
Biological Host[1]
-
Strain: E. coli phenylalanine auxotroph.
-
Recommended: Strain KA12 or B834(DE3) (if using T7 promoter).
-
Note: Standard BL21(DE3) is not suitable unless treated with glyphosate to inhibit the shikimate pathway (not recommended for beginners).
-
Chemical Reagents
| Reagent | Specification | Role |
| 3-Chloro-4-fluoro-DL-phenylalanine | >98% Purity | Target ncAA |
| L-Phenylalanine | BioUltra | Biomass growth |
| M9 Salts (5x) | Standard Recipe | Minimal media base |
| Glucose | 20% (w/v) Stock | Carbon source |
| MgSO₄ / CaCl₂ | 1M / 1M Stocks | Micronutrients |
| Thiamine (Vit B1) | 10 mg/mL | Cofactor for auxotrophs |
| Antibiotics | As required | Plasmid maintenance |
Detailed Protocol
Phase 1: Preparation of Stock Solutions
1. 3-Chloro-4-fluoro-DL-phenylalanine Stock (100 mM effective L-conc)
-
Solubility Warning: Halogenated phenylalanines are hydrophobic.
-
Weigh sufficient powder to create a 200 mM solution of the DL-mix (this provides 100 mM of the active L-isomer).
-
Dissolve in 100 mM NaOH or 50% DMSO .
-
Expert Tip: Use NaOH if the protein is sensitive to DMSO. If using NaOH, add dropwise until dissolved, then filter sterilize (0.22 µm). Do not adjust pH back to neutral in the stock; the media buffering capacity will handle it.
-
2. M9 Minimal Media (Per Liter)
-
200 mL 5x M9 Salts
-
2 mL 1M MgSO₄
-
0.1 mL 1M CaCl₂
-
20 mL 20% Glucose
-
1 mL Thiamine (10 mg/mL)
-
Sterile Water to 1000 mL.
Phase 2: Biomass Generation (Limiting Conditions)
-
Inoculation: Inoculate a single colony of E. coli (carrying your plasmid) into 5 mL of LB + Antibiotic. Grow overnight at 37°C.
-
Adaptation: Dilute the overnight culture 1:100 into 50 mL of M9 Minimal Media supplemented with 0.05 mg/mL L-Phenylalanine (limiting concentration).
-
Reasoning: This step adapts the bacteria to minimal media and prevents lag phase during the main expression.
-
-
Scale Up: Once the adaptation culture reaches OD
0.6–0.8, transfer to the main production flask (e.g., 500 mL M9 + 0.05 mg/mL L-Phe). -
Growth: Incubate at 37°C / 250 RPM. Monitor OD
closely.
Phase 3: The "Shift" (Depletion & Induction)
This is the critical step. You must deplete natural Phe to stop wild-type protein production, then introduce the analog.
-
Depletion Check: Allow cells to grow until growth plateaus (OD
0.8–1.0). The plateau indicates L-Phe exhaustion. -
Wash:
-
Centrifuge cells at 4,000 x g for 15 mins at 4°C.
-
Discard supernatant.
-
Resuspend pellet gently in 30 mL of cold M9 salts (no carbon/nitrogen source).
-
Centrifuge again and discard supernatant.
-
Trustworthiness: This double-wash removes trace intracellular and extracellular L-Phe.
-
-
Resuspension & Induction:
-
Resuspend the pellet in the original volume (500 mL) of fresh M9 Minimal Media containing:
-
Antibiotics [1]
-
Inducer (e.g., 1 mM IPTG)
-
3-Chloro-4-fluoro-DL-phenylalanine at 1 - 2 mM (final concentration of DL-mix).
-
-
Calculation: 1 mM DL-mix = 0.5 mM L-isomer. We recommend starting with 2 mM DL-mix to ensure 1 mM active L-substrate availability.
-
-
Expression: Incubate at 30°C for 4–12 hours.
-
Note: Expression of halogenated proteins is often slower. Lower temperature aids folding.
-
Quality Control & Validation
After purification (using standard affinity tags like His6), you must validate incorporation.
Mass Spectrometry (ESI-MS)
This is the gold standard. You will look for a mass shift relative to the wild-type (WT) protein.
Calculating Expected Mass Shift:
-
WT Residue (Phe): MW = 147.17 Da (residue mass).
-
Analog (3-Cl-4-F-Phe):
-
Formula: C
H ClFNO -
Calculation: Phe (C
H NO) - 2H + Cl + F -
Mass Shift:
-
Remove 2 Hydrogens: -2.016 Da
-
Add Chlorine: +34.969 Da (using
Cl) -
Add Fluorine: +18.998 Da
-
Total Shift per Residue: +51.95 Da
-
-
Data Interpretation Table:
| Parameter | Wild Type (Phe) | Engineered (3-Cl-4-F-Phe) |
| Residue Mass | 147.17 Da | 199.12 Da |
| Mass Shift ( | Reference | +51.95 Da |
| Incorporation Efficiency | N/A | >90% (if single peak observed) |
Self-Validating Check: If you observe a peak distribution separated by ~52 Da, it indicates partial incorporation. If you see only the shifted peak, incorporation is near 100%.
F NMR Spectroscopy[2]
-
Sample: Concentrated protein (>0.1 mM) in D
O/Buffer. -
Standard: Use Trifluoroacetic acid (TFA) as an external reference.
-
Expectation: A distinct signal in the -100 to -120 ppm range (dependent on local environment), shifted significantly from standard 4-F-Phe due to the ortho-chloro effect.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Protein Yield | Toxicity of the analog or D-isomer inhibition. | Reduce expression temperature to 25°C. Increase DL-mix concentration to outcompete D-isomer transport inhibition. |
| Incomplete Incorporation (Double Peaks) | Residual L-Phe in media. | Improve the wash step (Phase 3, Step 2). Ensure "Limiting Phe" in growth phase was truly exhausted. |
| Precipitation of Stock | pH drift or low temperature. | Keep stock warm (37°C) before adding. Ensure media pH is buffered to 7.4 immediately after addition. |
References
-
Budisa, N. (2004). "Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire." Angewandte Chemie International Edition, 43(47), 6426-6463. Link
-
Hoesl, M. G., & Budisa, N. (2012). "Recent advances in genetic code engineering in Escherichia coli." Current Opinion in Biotechnology, 23(5), 751-757. Link
-
Miyake-Stoner, S. J., et al. (2010). "Generating permissive site-specific unnatural aminoacyl-tRNA synthetases." Biochemistry, 49(8), 1667-1677. Link (Reference for orthogonal pair comparison).
-
Kwon, I., et al. (2006). "Breaking the degeneracy of the genetic code." Journal of the American Chemical Society, 128(36), 11778-11783. Link
-
PubChem Compound Summary. (n.d.). "3-Chloro-4-fluoro-L-phenylalanine."[2] National Center for Biotechnology Information. Link
Sources
Technical Support Center: Optimizing HPLC Separation of Halogenated Phenylalanine Isomers
Welcome to the technical support center dedicated to the intricate science of separating halogenated phenylalanine isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these structurally similar compounds. Here, we synthesize fundamental chromatographic principles with field-proven expertise to provide actionable troubleshooting advice and in-depth FAQs.
Introduction: The Challenge of Halogenated Phenylalanine Isomer Separation
Halogenated phenylalanine derivatives are of significant interest in medicinal chemistry and drug discovery. The introduction of a halogen atom (F, Cl, Br, I) onto the phenyl ring can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. However, this structural subtlety presents a considerable analytical challenge. The separation of positional isomers (ortho-, meta-, para-) and enantiomers (D- and L-) is often difficult due to their nearly identical physicochemical properties. Success in this endeavor hinges on a deep understanding of the subtle intermolecular interactions that govern chromatographic retention and selectivity. This guide will equip you with the knowledge and strategies to overcome these challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying rationale.
Issue 1: Poor Resolution of Positional Isomers (ortho-, meta-, para-)
Q: My C18 column doesn't resolve the positional isomers of my fluorophenylalanine sample. All three isomers co-elute or appear as a broad, unresolved peak. What should I do?
A: This is a common challenge, as standard C18 columns primarily separate based on hydrophobicity, which is often very similar among positional isomers. To enhance resolution, you need to exploit other intermolecular interactions.
-
Expert Insight: The key is to introduce a stationary phase that offers alternative separation mechanisms, such as π-π interactions, dipole-dipole interactions, or shape selectivity. The position of the halogen atom alters the electron density of the aromatic ring, and these differences can be leveraged for separation[1].
Recommended Actions:
-
Switch to a Phenyl-Hexyl or Biphenyl Stationary Phase: These columns are designed to promote π-π interactions between the stationary phase's phenyl rings and your analytes. The differing electron densities of the ortho-, meta-, and para-isomers will lead to differential retention. For instance, a biphenyl column was successfully used to separate aromatic isomers with carboxylic acid and trifluoromethyl groups[1].
-
Consider a Polar-Embedded Phase: Columns with polar-embedded groups (e.g., amide, carbamate) can offer unique selectivity for aromatic and polar compounds through hydrogen bonding and dipole-dipole interactions[2].
-
Optimize the Mobile Phase:
-
Solvent Choice: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a proton donor and acceptor, while acetonitrile has a strong dipole moment. The choice of organic modifier can influence how the analytes interact with both the mobile and stationary phases[3].
-
Mobile Phase pH: For ionizable compounds like phenylalanine, controlling the pH is critical. Adjusting the pH to suppress the ionization of the carboxylic acid and amino groups can improve peak shape and may slightly alter the retention of the isomers.
-
Issue 2: Peak Tailing with Halogenated Phenylalanine Analogs
Q: I'm observing significant peak tailing for my chlorophenylalanine isomers on a silica-based column. How can I improve the peak shape?
A: Peak tailing for amino acids is often caused by secondary interactions between the basic amino group and acidic residual silanol groups on the silica surface of the stationary phase.
-
Expert Insight: These secondary interactions create multiple retention mechanisms, leading to asymmetrical peaks. This issue can be exacerbated by the presence of the halogen, which can influence the pKa of the amino group.
Recommended Actions:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) with a suitable buffer (e.g., phosphate or formate) will protonate the residual silanol groups, minimizing their interaction with the protonated amino group of your analyte.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups. Ensure you are using such a column for the analysis of basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA is not MS-compatible.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the analyte from interacting with the stationary phase surface.
Issue 3: Difficulty in Separating Enantiomers
Q: I need to separate the D- and L-enantiomers of bromophenylalanine, but I'm not sure which chiral stationary phase (CSP) to start with. What's a good starting point?
A: The selection of a chiral stationary phase is highly dependent on the structure of the analyte. For amino acid derivatives, polysaccharide-based and macrocyclic antibiotic-based CSPs are excellent starting points.
-
Expert Insight: Chiral recognition is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The stability of these complexes determines the degree of separation.
Recommended Actions:
-
Screen Polysaccharide-Based CSPs: Columns with chiral selectors like amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are known for their broad enantioselectivity for a wide range of compounds, including aromatic amines[4]. These can be operated in normal-phase, polar organic, or reversed-phase modes.
-
Try a Macrocyclic Antibiotic CSP: Teicoplanin- and ristocetin-based CSPs have shown success in separating phenylalanine enantiomers in reversed-phase mode[5][6]. These phases offer a combination of hydrogen bonding, ionic, and π-π interactions.
-
Consider a Pirkle-Type CSP: These "brush-type" phases, such as those based on phenylglycine, are effective for separating compounds with π-acidic or π-basic groups and can be used in both normal and reversed-phase modes[4].
-
Optimize Mobile Phase for Chiral Separations:
-
Normal Phase: Typically uses a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive may be needed to improve peak shape and resolution.
-
Reversed Phase: Often employs acetonitrile or methanol with an aqueous buffer. The pH and buffer concentration can significantly impact the separation[5][6].
-
Frequently Asked Questions (FAQs)
Q1: How does the type of halogen (F, Cl, Br, I) affect the retention time in reversed-phase HPLC?
A1: In reversed-phase HPLC, retention generally increases with increasing hydrophobicity. For halogenated compounds, the hydrophobicity and, therefore, the retention time, typically increases with the size of the halogen atom. Thus, you can expect the elution order to be: fluorophenylalanine < chlorophenylalanine < bromophenylalanine < iodophenylalanine. This is due to the increasing size and polarizability of the halogen, which enhances van der Waals interactions with the C18 stationary phase.
Q2: And how does the position of the halogen (ortho-, meta-, para-) influence retention?
A2: The position of the halogen can have a more subtle effect on retention. Generally, in reversed-phase chromatography, the para-isomer is the most retained, followed by the meta-, and then the ortho-isomer. This is often attributed to the greater molecular symmetry and surface area of the para-isomer, which allows for more effective interaction with the stationary phase. The ortho-isomer may experience intramolecular interactions or steric hindrance that can reduce its interaction with the stationary phase, leading to earlier elution. Studies on LAT1 transporters have shown that the position of the halogen significantly influences binding affinity, indicating that positional isomers present distinct molecular profiles that can be exploited for separation[7].
Q3: What is a good generic starting point for developing a separation method for positional isomers of a novel halogenated phenylalanine?
A3: A good starting point would be to use a Phenyl-Hexyl column with a gradient elution.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 10-50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm and 210 nm
This setup provides a good balance of hydrophobic and π-π interactions and is MS-friendly. From this starting point, you can optimize the gradient, change the organic modifier to methanol, or adjust the pH to fine-tune the selectivity.
Q4: Can I use the same column for both positional isomer and enantiomeric separation?
A4: It is highly unlikely. The separation of positional isomers relies on achiral stationary phases that exploit differences in properties like polarity and shape. Enantiomeric separation requires a chiral stationary phase that can stereoselectively interact with the enantiomers. While a chiral column might coincidentally separate positional isomers, it is not its primary design. A common approach for analyzing all isomers in a sample is to use two-dimensional HPLC (2D-LC), where the first dimension separates the positional isomers on an achiral column, and the fractions are then transferred to a second-dimension chiral column to separate the enantiomers[8].
Experimental Protocols & Workflows
Protocol 1: Systematic Method Development for Positional Isomer Separation
This protocol outlines a systematic approach to developing a robust method for separating ortho-, meta-, and para-halogenated phenylalanine isomers.
-
Initial Column and Mobile Phase Screening:
-
Select three columns with different selectivities: a standard C18, a Phenyl-Hexyl, and a Polar-Embedded Phase column.
-
Prepare two mobile phase systems: one with acetonitrile and one with methanol as the organic modifier, both with 0.1% formic acid in the aqueous phase.
-
Run a generic gradient (e.g., 5-95% organic over 20 minutes) on all six column/mobile phase combinations.
-
-
Evaluation of Initial Results:
-
Identify the combination that provides the best initial separation or "selectivity" for the isomers, even if the resolution is not perfect.
-
-
Optimization of the Best System:
-
Gradient Optimization: Adjust the slope of the gradient to improve the resolution of closely eluting peaks. A shallower gradient over the elution window of the isomers is often beneficial.
-
Temperature Optimization: Analyze the separation at different temperatures (e.g., 25°C, 40°C, 60°C). Temperature can affect selectivity in unpredictable ways and is a powerful tool for optimization[3].
-
pH Optimization: If peak shape is poor or if you suspect the ionization state is affecting selectivity, screen a range of pH values (e.g., pH 2.5, 4.5, 6.5) using appropriate buffers.
-
-
Method Validation: Once the desired separation is achieved, validate the method for robustness, linearity, accuracy, and precision according to your laboratory's SOPs.
Diagram: Method Development Workflow
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. [Link]
-
Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(10), 2865-2874. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
-
ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF. [Link]
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
Uchida, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4621. [Link]
-
RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. [Link]
-
Sousa, J., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(15), 3344. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Zhang, T., et al. (2018). Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems. Molecules, 23(11), 2824. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
-
McCalley, D. V., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International, 35(12), 20-29. [Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Solid-Phase Synthesis with Fluorinated Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving fluorinated amino acids. As a Senior Application Scientist, I understand that incorporating these unique building blocks can present significant challenges. The powerful electron-withdrawing nature of fluorine, while bestowing desirable pharmacological properties, fundamentally alters the reactivity and behavior of the amino acid, requiring specialized protocols.[1][2]
This guide is structured to provide both quick answers to common questions and in-depth troubleshooting strategies to navigate the complexities of fluorinated peptide synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when first working with fluorinated amino acids.
Q1: Why is the coupling reaction to my fluorinated amino acid incomplete, even with standard coupling reagents like HBTU?
A: The core of the issue lies in the reduced nucleophilicity of the N-terminal amine of the fluorinated amino acid. The highly electronegative fluorine atoms pull electron density away from the amine, making it a weaker nucleophile and slowing down the rate of peptide bond formation. Standard aminium-based reagents like HBTU or TBTU may not be potent enough to achieve complete coupling in a standard timeframe.[3] For these "difficult couplings," more powerful activating reagents are often necessary.[4][5]
Q2: I'm observing a significant amount of racemization for the fluorinated residue in my final peptide. What's causing this?
A: Fluorinated amino acids, particularly those with fluorine on the α- or β-carbon, are more susceptible to racemization. The electron-withdrawing fluorine atoms increase the acidity of the α-proton. During the carboxyl group activation step required for coupling, this proton can be abstracted by base present in the reaction, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.[6][7] The choice of coupling reagent and base is critical to suppress this side reaction.[7]
Q3: My peptide is showing poor solubility and crashing out on the resin during synthesis. Is this related to the fluorinated residue?
A: Yes, this is a common problem. Fluorinated segments can significantly increase the hydrophobicity of a peptide, leading to on-resin aggregation. This self-association, driven by hydrophobic interactions and the formation of intermolecular hydrogen bonds, can physically block reactive sites, leading to incomplete deprotection and coupling steps.[8][9] This is often visually indicated by the resin failing to swell properly.[8]
Q4: Are there any special considerations for cleaving a peptide containing fluorinated amino acids from the resin?
A: Absolutely. While standard TFA-based cleavage cocktails are often sufficient, the specific fluorinated residue and other sensitive amino acids in your sequence dictate the optimal scavenger combination. For instance, if your peptide also contains tryptophan, methionine, or cysteine, a standard cocktail like TFA/TIS/H₂O might be insufficient to prevent side reactions.[10][11] The stability of side-chain protecting groups can also be influenced by the electronic effects of nearby fluorinated residues, sometimes requiring longer cleavage times.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides a deeper dive into solving specific experimental failures, complete with step-by-step protocols and the rationale behind them.
Troubleshooting Scenario 1: Incomplete Coupling
Problem: LC-MS analysis after a test cleavage shows a significant peak corresponding to a deletion sequence, indicating a failed coupling of the fluorinated amino acid.
Root Cause Analysis: The primary cause is the electronically deactivated N-terminal amine of the resin-bound peptide chain, which struggles to attack the activated carboxyl group of the incoming fluorinated amino acid.
Workflow for Diagnosing and Solving Incomplete Coupling
Caption: Workflow for addressing incomplete coupling reactions.
Solutions & Protocols:
-
Upgrade Your Coupling Reagent: Move from standard HOBt-based reagents to more potent alternatives. Reagents based on HOAt or Oxyma Pure are more effective due to the lower pKa of their leaving groups, which creates a more reactive activated ester.[12]
Reagent Class Examples Relative Reactivity & Use Case Aminium (HOBt-based) HBTU, TBTU Standard; often insufficient for fluorinated residues. Aminium (HOAt-based) HATU, HCTU More reactive than HOBt esters; excellent for difficult couplings.[12] Phosphonium PyBOP, PyAOP High reactivity; PyAOP is particularly effective. Good for sterically hindered couplings.[13][14] Carbodiimide + Additive DIC + Oxyma Pure Low racemization potential, highly efficient. COMU is a pre-mixed version.[3][15] -
Optimized Coupling Protocol for a Difficult Fluorinated Amino Acid:
-
Reagents:
-
Fmoc-Fluorinated-AA (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Anhydrous DMF or NMP as solvent
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-fluorinated amino acid and HATU in the solvent.
-
Add the DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely difficult cases, extend the time or increase the temperature to 40-50°C.[8]
-
After coupling, wash the resin thoroughly with DMF.
-
Validation (Optional but Recommended): Perform a Kaiser test. If the test is positive (blue beads), indicating free amines, proceed with a second coupling (double coupling) using freshly prepared reagents.
-
-
Troubleshooting Scenario 2: High Levels of Racemization
Problem: Chiral chromatography or NMR of the purified peptide reveals the presence of the D-epimer of the incorporated L-fluorinated amino acid.
Root Cause Analysis: The combination of an electron-withdrawing fluorine substituent and the presence of a base during activation makes the α-proton labile, leading to epimerization.
Caption: The base-catalyzed racemization pathway during activation.
Solutions & Protocols:
-
Use a Carbodiimide/Additive Combination: The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure or HOBt is one of the most effective methods to minimize racemization.[3][14] These additives form reactive esters that are less prone to promoting racemization than the intermediates formed with many aminium or phosphonium reagents.[7]
-
Use a Hindered, Less Basic Amine: If a base is required, switch from DIPEA to a more sterically hindered or less basic option like 2,4,6-collidine.[7] This reduces the efficiency of α-proton abstraction.
-
Low-Racemization Coupling Protocol:
-
Reagents:
-
Fmoc-Fluorinated-AA (3 eq.)
-
DIC (3 eq.)
-
Oxyma Pure (3 eq.)
-
Anhydrous DMF/DCM (2:1) solvent
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-fluorinated amino acid and Oxyma Pure in the solvent mixture.
-
Add DIC to the solution and allow it to pre-activate for 10 minutes at room temperature.
-
Add the pre-activated solution to the deprotected peptide-resin.
-
Couple for 1-2 hours.
-
Wash thoroughly and proceed to the next step. A Kaiser test can be used to check for completion.
-
-
Troubleshooting Scenario 3: On-Resin Aggregation
Problem: The resin bed shrinks or fails to swell, and Fmoc-deprotection monitoring (e.g., UV-Vis of piperidine wash) shows slow and incomplete removal of the protecting group.
Root Cause Analysis: The growing, highly hydrophobic fluorinated peptide chain collapses onto itself and the resin support, physically preventing reagents from accessing the reactive sites.[16]
Solutions & Protocols:
-
Change the Solvent System: N-Methyl-2-pyrrolidone (NMP) is a stronger solvent than DMF and is better at disrupting aggregation.[16] For severe cases, adding chaotropic salts (e.g., LiCl) or using "magic mixture" solvents can be effective.[8][17]
-
Incorporate Aggregation Disruptors:
-
Pseudoprolines: If your sequence allows, inserting a pseudoproline dipeptide before the difficult fluorinated section can introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to aggregation.[4][8]
-
Backbone Protection: Using Dmb- or Hmb-protected amino acids can also prevent aggregation. These groups are removed during the final acid cleavage.
-
-
Protocol for Disrupting Aggregation During Synthesis:
-
Step 1 (Solvent Change): Switch the primary SPPS solvent from DMF to NMP.
-
Step 2 (Difficult Deprotection): If Fmoc removal is still slow, consider switching from 20% piperidine in NMP to a solution containing 2-5% 1,8-Diazabicycloundec-7-ene (DBU) in NMP. DBU is a stronger, non-nucleophilic base that can improve deprotection efficiency.
-
Step 3 (Difficult Coupling):
-
Use one of the high-potency coupling methods described in Scenario 1.
-
Increase the reaction temperature using microwave-assisted synthesis, which can help break up aggregates and accelerate reaction rates.[8][9]
-
Before coupling, wash the resin with a solution of 0.8 M NaClO₄ in DMF to act as a chaotropic salt wash, then proceed with the coupling step.[17]
-
-
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules (MDPI). [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Efficient coupling reagents for aqueous solid-phase peptide... ResearchGate. [Link]
-
Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Aapptec. [Link]
-
A cleavage cocktail for methionine-containing peptides. PubMed. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers (MDPI). [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. [Link]
-
Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science (RSC). [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers (RSC). [Link]
-
Peptide synthesis troubleshooting. Reddit. [Link]
-
What do you do when your peptide synthesis fails? Biotage. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. peptide.com [peptide.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotage.com [biotage.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
preventing side reactions during incorporation of 3-Chloro-4-fluoro-DL-phenylalanine
Subject: Troubleshooting Side Reactions & Incorporation Efficiency for Halogenated Phenylalanines Support Tier: Level 3 (Senior Application Scientist) Molecule ID: 3-Chloro-4-fluoro-DL-phenylalanine (ClF-Phe) CAS: 783241-21-4 (Generic Ref)
Executive Summary
Incorporating 3-Chloro-4-fluoro-DL-phenylalanine presents a unique set of chemical and biological challenges driven by two factors:
-
Electronic Deactivation: The Chlorine (meta) and Fluorine (para) atoms are electron-withdrawing groups (EWG). They lower the electron density of the aromatic ring, affecting the pKa of the
-proton and the nucleophilicity of the amino group. -
Racemic Nature (DL): The presence of both enantiomers creates immediate stereochemical "side reactions" (diastereomer formation) and biological competition.
This guide provides self-validating protocols to prevent racemization, dehalogenation, and coupling failure.
Chemical Synthesis (SPPS) Troubleshooting
Core Issue: Racemization & Coupling Efficiency
The electron-withdrawing nature of the halogen substituents increases the acidity of the
Diagnostic: Low Yield or Double Peaks in HPLC?
If you observe "doublets" in your HPLC trace after coupling this residue, you likely have diastereomers (L-peptide-L-ClF-Phe and L-peptide-D-ClF-Phe).
Q: How do I prevent racemization during the coupling of ClF-Phe? A: You must suppress oxazolone formation by maintaining a slightly acidic environment during activation and avoiding strong bases.
-
Do NOT use: DBU or high concentrations of DIPEA during coupling.
-
Recommended Reagents: Use DIC (Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyanohydroxyiminoacetate). This combination is less basic than HATU/DIPEA and suppresses racemization effectively for electron-deficient amino acids.
-
Protocol Adjustment: Pre-activate for only 30-60 seconds before adding to the resin. Long pre-activation times increase oxazolone formation.
Core Issue: Dehalogenation
Q: Can I use standard cleavage cocktails? A: Yes, but with caveats regarding the Chlorine atom.
-
Acid Stability: The Aryl-F and Aryl-Cl bonds are stable to standard TFA (Trifluoroacetic acid) cleavage cocktails (e.g., TFA/TIPS/H2O).
-
Reduction Risk: Strictly avoid catalytic hydrogenation (H2/Pd-C). While Aryl-F is robust, Aryl-Cl is susceptible to hydrodechlorination under reducing conditions, yielding 4-fluoro-phenylalanine.
Data Table: Coupling Reagent Compatibility
| Reagent System | Risk Level | Mechanism of Failure | Recommendation |
| HATU / DIPEA | High | Base-catalyzed racemization of activated ester. | Use only with collidine (weaker base). |
| HBTU / HOBt | Moderate | Slower activation allows time for oxazolone formation. | Acceptable for short peptides. |
| DIC / Oxyma | Low | Acidic environment suppresses | Preferred Method. |
| Pd / H2 | Critical | Cleavage of Ar-Cl bond (Dehalogenation). | FORBIDDEN. |
Biological Incorporation (Auxotrophs/Translation)
Core Issue: The "DL" Problem
Q: I am adding this to an auxotrophic E. coli strain. Why is protein yield low? A: The translational machinery (ribosomes/tRNAs) is stereospecific for L-amino acids. The D-isomer in your DL mixture acts as a competitive inhibitor .
-
Inhibition: D-ClF-Phe competes for transport into the cell via the LAT1/aromatic transporters but cannot be charged onto the tRNA efficiently.
-
Toxicity: Accumulation of D-amino acids can induce osmotic stress or inhibit cell wall synthesis enzymes (like racemases).
Troubleshooting Protocol:
-
Dosage: You must double the concentration compared to pure L-isomer protocols. If a standard protocol calls for 1 mM L-Phe analog, use 2 mM DL-ClF-Phe .
-
Toxicity Check: Run a growth curve (OD600) with the DL-analog without induction. If growth is stunted compared to no-analog control, the D-isomer is toxic.
Visualization: Troubleshooting Logic
The following diagram outlines the decision process for troubleshooting coupling failures and side reactions in SPPS.
Caption: Diagnostic workflow for identifying side reactions during the chemical incorporation of halogenated phenylalanines.
Step-by-Step Protocol: Optimized Coupling for SPPS
Objective: Incorporate Fmoc-3-Cl-4-F-DL-Phe-OH into a growing peptide chain while minimizing racemization.
Reagents:
-
Resin-bound peptide (swollen in DMF).
-
Fmoc-3-Cl-4-F-DL-Phe-OH (3 eq).
-
DIC (Diisopropylcarbodiimide) (3 eq).
-
Oxyma Pure (3 eq).
-
Solvent: DMF (Dimethylformamide).
Procedure:
-
Dissolution: Dissolve the amino acid and Oxyma Pure in minimal DMF.
-
Activation (Critical): Add DIC to the mixture.
-
Note: Do NOT let this sit. Proceed immediately to step 3. Extended activation time allows the activated ester to form an oxazolone, which racemizes rapidly due to the electron-withdrawing Cl/F atoms.
-
-
Coupling: Add the activated mixture to the resin immediately.
-
Incubation: Shake at room temperature for 60 minutes.
-
Optimization: If yield is low, perform a "double couple" (repeat steps 1-4) rather than extending the time or raising the temperature, which promotes racemization.
-
-
Washing: Wash resin 3x with DMF.
-
Capping: Perform an acetylation step (Acetic Anhydride/DIPEA) to cap any unreacted amines before moving to the next cycle. This simplifies purification by ensuring deletion sequences are distinct from the target.
References
-
PubChem. (2025).[1] 3-Chloro-4-fluoro-L-phenylalanine | C9H9ClFNO2.[2] National Library of Medicine. [Link]
-
Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science. [Link]
-
Steinauer, R., et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Catalyst Poisoning in the Synthesis of 3-Chloro-4-fluoroaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for identifying, mitigating, and preventing catalyst poisoning during the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene to produce 3-chloro-4-fluoroaniline. As this reduction is a cornerstone of the synthesis pathway for numerous pharmaceutical and agrochemical compounds, ensuring catalyst efficacy and longevity is paramount for process efficiency, yield, and cost-effectiveness.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of this synthesis? A1: Catalyst poisoning is the chemical deactivation of the hydrogenation catalyst (e.g., Palladium, Platinum) by impurities present in the reaction system.[3][4] These impurities, known as poisons, strongly bond to the catalyst's active sites, preventing the nitro group of the reactant from accessing them.[5][6] This leads to a significant drop in reaction rate and can halt the conversion to 3-chloro-4-fluoroaniline entirely.[4][5]
Q2: My hydrogenation of 3-chloro-4-fluoronitrobenzene is sluggish or has completely stalled. What are the likely causes? A2: While several factors like insufficient hydrogen pressure or poor mixing can slow a reaction, a sudden or progressive loss of activity strongly suggests catalyst poisoning.[7] The most common culprits are trace impurities in the starting material (3-chloro-4-fluoronitrobenzene) or the solvent.[6][8] It is also possible the catalyst itself has lost activity due to improper storage or handling.[9]
Q3: What are the most common poisons for Palladium (Pd) and Platinum (Pt) catalysts in this reaction? A3: The most frequently encountered poisons for noble metal catalysts are:
-
Sulfur Compounds: Species like sulfides, sulfites, and thiophenes are particularly detrimental to palladium catalysts.[10][11] These can originate from the synthesis of precursors, such as o-dichlorobenzene.[12]
-
Heavy Metals: Arsenic, lead, and mercury can be present in feedstocks and cause irreversible damage.[8]
-
Halogenated Compounds: While the substrate itself is halogenated, other halogen impurities, especially chlorides, can sometimes act as inhibitors or lead to unwanted side reactions.[13][14]
-
Nitrogen-Containing Heterocycles: Certain nitrogenous compounds can bind strongly to the catalyst surface.[15]
-
Carbon Monoxide (CO): If present in the hydrogen gas stream, CO can deactivate the catalyst.[5]
Q4: How can I definitively identify the cause of catalyst deactivation? A4: A systematic approach is required. First, verify all reaction parameters (temperature, pressure, stirring). If these are correct, the next step is to analyze your feedstock (3-chloro-4-fluoronitrobenzene) and solvent for potential poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metals.[5][8][16] Characterizing the spent catalyst using X-ray Photoelectron Spectroscopy (XPS) or Temperature Programmed Desorption (TPD) can also provide direct evidence of surface-bound poisons.[5][8]
Q5: Is it possible to regenerate a poisoned catalyst? A5: Regeneration is sometimes possible but depends heavily on the nature of the poison.
-
Reversible Poisoning: Some poisons can be removed by washing the catalyst with specific solvents or by thermal treatment under an inert gas to desorb the impurity.[17]
-
Irreversible Poisoning: Poisons that form strong, stable chemical bonds with the catalyst's metal sites (e.g., heavy metals, some sulfur compounds) often cause permanent deactivation.[18]
-
Coking/Fouling: Carbonaceous deposits can sometimes be burned off through high-temperature calcination, but this must be done carefully to avoid sintering the metal particles.[19] Treatment under hydrogen at elevated temperatures can also be effective for some sulfur-poisoned catalysts.[11]
Troubleshooting Guides: From Diagnosis to Solution
This section provides a systematic workflow for diagnosing and resolving issues related to catalyst poisoning. The primary symptom addressed is a significantly reduced reaction rate or complete reaction failure.
Mechanism of Catalyst Poisoning
The fundamental issue in catalyst poisoning is the occupation or alteration of active sites. A poison molecule typically has a stronger affinity for the catalyst surface than the reactant, leading to its preferential and often permanent adsorption.[5]
Caption: General mechanism of catalyst poisoning on a surface.
Diagnostic and Troubleshooting Workflow
Follow this logical progression to efficiently identify the root cause of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Data Summary Tables
Table 1: Common Catalyst Poisons and Analytical Detection Methods
| Poison Category | Specific Examples | Potential Sources in Synthesis | Recommended Analytical Technique |
| Sulfur Compounds | H₂S, Mercaptans, Thiophenes | Contaminants in dichlorobenzene feedstock, sulfur-containing reagents.[12] | GC-MS with sulfur detector, Combustion Analysis of catalyst.[8] |
| Heavy Metals | Arsenic (As), Lead (Pb), Mercury (Hg) | Leaching from reactors, impure raw materials.[8] | ICP-MS or ICP-OES on feedstock and catalyst digest.[8] |
| Halogen Ions | Chloride (Cl⁻), Fluoride (F⁻) | Byproducts from precursor synthesis, excess reagents.[12][13] | Ion Chromatography (IC) on leached catalyst samples.[8] |
| Nitrogen Compounds | Pyridine, Cyanides, Nitriles | Impurities in starting materials or solvents.[6][15] | GC-MS for feedstock analysis.[5] |
| Strongly Adsorbing Species | Carbon Monoxide (CO) | Impurity in hydrogen gas supply.[3] | Specialized gas analyzer for H₂ stream. |
Experimental Protocols
Protocol 1: Feedstock and Solvent Purity Analysis
-
Objective: To detect and quantify potential catalyst poisons in the starting material (3-chloro-4-fluoronitrobenzene) and reaction solvent.
-
Methodology:
-
Sample Preparation: Prepare a representative sample of the 3-chloro-4-fluoronitrobenzene lot and the solvent used in the failed reaction.
-
GC-MS Analysis (for Organic Impurities):
-
Inject the sample into a GC-MS system.
-
Use a column and temperature program suitable for separating potential impurities like sulfur-containing aromatics or other halogenated species.
-
Analyze the mass spectra of any impurity peaks to identify their structure.
-
-
ICP-MS Analysis (for Trace Metals):
-
Digest a known quantity of the starting material using an appropriate acid mixture.
-
Dilute the digested sample to a suitable concentration.
-
Analyze the sample using ICP-MS to screen for common metal poisons (As, Pb, Hg, etc.).[8] Detection limits are typically in the parts-per-billion (ppb) range.[8]
-
-
Protocol 2: Thermal Regeneration of a Sulfur-Poisoned Catalyst
-
Objective: To attempt the removal of reversibly adsorbed sulfur species from a palladium or platinum catalyst.
-
Methodology:
-
Setup: Place the spent, dried catalyst in a tube furnace under a controlled atmosphere.
-
Inert Purge: Purge the system with an inert gas (Nitrogen or Argon) at room temperature for 30 minutes to remove oxygen.
-
Thermal Treatment: Heat the catalyst under a continuous flow of inert gas to a temperature between 400-550°C.[18] The optimal temperature depends on the specific catalyst and support. Hold at this temperature for 2-4 hours.
-
Hydrogen Treatment (Optional but often more effective): After the initial thermal treatment, the gas can be switched to a dilute hydrogen stream (e.g., 5% H₂ in N₂) at the same temperature for 1-2 hours.[11][20] This can help reduce surface sulfates and sulfides.
-
Cooldown: Cool the catalyst back to room temperature under the inert gas flow before handling.
-
Validation: Test the activity of the regenerated catalyst on a small scale with a known pure batch of starting material.
-
Protocol 3: Acid/Base Washing for Nitrogen-Based Poison Removal
-
Objective: To remove basic or acidic nitrogen-containing impurities from the catalyst surface.[15]
-
Methodology:
-
Catalyst Separation: Filter the spent catalyst from the reaction mixture and wash thoroughly with a clean, inert solvent (e.g., ethanol, ethyl acetate) to remove residual reactants and products.
-
Washing:
-
For basic poisons (e.g., heterocycles), create a slurry of the catalyst in a dilute aqueous acid solution (e.g., 0.1 M acetic acid) and stir for 1-2 hours at room temperature.
-
For acidic poisons, use a dilute aqueous base solution (e.g., 0.1 M sodium bicarbonate).[15]
-
-
Rinsing: Filter the catalyst and wash repeatedly with deionized water until the filtrate is neutral.
-
Drying: Wash the catalyst with a volatile, water-miscible solvent (e.g., ethanol) and then dry thoroughly under vacuum.
-
Validation: Test the activity of the washed catalyst.
-
Decision-Making for Catalyst Regeneration
Choosing the correct regeneration strategy is critical for success and to avoid further damaging the catalyst.
Caption: Decision-making flowchart for catalyst regeneration.
References
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). U.S. National Institutes of Health's National Library of Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXqhsEnpgX52FanY_m1k12GvuV6XrtBNOeb6T80yq8rHvqrZkj7AVhlLllxwjoup8KVAca5c5RUbtXvUMPB2bRG3MecSDNDhjFrkl_L9prPrgAqnGVrypzLMFh8ffF4F8E9e6_X3X3JskN7dA=]
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Technical Support Center: Optimizing Tryptophan Coupling in Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating tryptophan (Trp) into synthetic peptides. Tryptophan, with its unique indole side chain, presents specific challenges during synthesis that can impact coupling efficiency, yield, and final purity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to empower you to overcome these challenges and achieve success in your peptide synthesis endeavors.
Troubleshooting Guide: Addressing Common Issues with Tryptophan Coupling
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My HPLC analysis shows a major side product with a +16 Da mass shift after cleaving my tryptophan-containing peptide. What is the likely cause and how can I prevent it?
Answer:
A +16 Da mass shift is a classic indicator of oxidation of the tryptophan indole ring. The indole nucleus is electron-rich and highly susceptible to oxidation, which can occur at various stages of SPPS, but is most common during the final acidic cleavage step.[1][2] The primary oxidation products are N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxytryptophan derivatives.[3]
Causality and Prevention:
-
Oxidizing Species: Trace amounts of oxidizing agents in your reagents (e.g., peroxides in aged ethers or DMF) or exposure to air and light can generate reactive oxygen species that attack the indole ring.[1]
-
Prevention Strategies:
-
Use High-Purity Reagents: Always use fresh, high-purity solvents and reagents.
-
Degas Solvents: Degassing solvents, particularly DMF and the cleavage cocktail, with nitrogen or argon can minimize dissolved oxygen.
-
Inert Atmosphere: Perform the cleavage reaction under an inert atmosphere (nitrogen or argon) to prevent aerial oxidation.
-
Scavengers: Incorporate scavengers that can quench oxidizing species. While traditional carbocation scavengers are essential, reducing agents like 1,2-ethanedithiol (EDT) in the cleavage cocktail can also help minimize oxidation.[4]
-
Question 2: I'm observing a significant peak with a +56 Da or +72 Da mass shift in my crude peptide. What could be causing this?
Answer:
These mass shifts typically correspond to the alkylation of the tryptophan side chain by carbocations generated during SPPS. The most common culprit is the tert-butyl cation (+57 Da, observed as +56 Da due to proton loss), which is liberated from tert-butyl-based protecting groups (e.g., Boc, tBu) during the final TFA cleavage.[5]
Causality and Prevention:
-
Carbocation Generation: During TFA-mediated cleavage, protecting groups on other amino acids (like Boc on Lys, or tBu on Ser, Thr, Tyr) are removed, generating highly reactive tert-butyl carbocations. The electron-rich indole ring of tryptophan is a prime target for electrophilic attack by these carbocations.[5][6]
-
Prevention Strategies:
-
Indole Protection: The most effective strategy is to use a protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH . The Boc group on the indole nitrogen withdraws electron density, deactivating the ring towards electrophilic attack. This is especially crucial for sequences containing multiple arginine residues.[7]
-
Effective Scavenging: A robust scavenger cocktail is essential to trap these carbocations before they can react with tryptophan. Triisopropylsilane (TIS) is a highly effective carbocation scavenger. A common and effective cocktail is the "TFA/TIS/Water" mixture.[8] For more complex peptides, a more comprehensive cocktail like "Reagent K" is recommended.[9]
-
Question 3: My peptide contains both Tryptophan and Arginine, and I'm seeing a complex mixture of byproducts. What's the specific issue here?
Answer:
The combination of Tryptophan and Arginine in a peptide sequence is notoriously problematic. The issue arises from the protecting groups used for the Arginine side chain, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). During TFA cleavage, these groups can generate reactive sulfonyl species or other electrophiles that can modify the tryptophan indole ring.[7]
Causality and Prevention:
-
Reactive Byproducts from Arg Protecting Groups: The cleavage of Pmc or Pbf groups can lead to re-attachment of these bulky groups or their fragments to the tryptophan indole ring.
-
Prevention Strategies:
-
Fmoc-Trp(Boc)-OH is Highly Recommended: Using Fmoc-Trp(Boc)-OH is the most robust solution to prevent this side reaction. The Boc group on the indole nitrogen provides steric hindrance and electronic deactivation, significantly reducing its nucleophilicity.
-
Optimized Cleavage Cocktail: A standard TFA/TIS/water cocktail may not be sufficient. "Reagent K" (TFA/phenol/water/thioanisole/EDT) or similar cocktails containing a combination of hard and soft nucleophiles are designed to scavenge a wider range of reactive species generated from arginine protecting groups.[5][9]
-
Frequently Asked Questions (FAQs)
Q1: Why is it often recommended to use Fmoc-Trp(Boc)-OH instead of unprotected Fmoc-Trp-OH?
A1: The primary reason is to prevent acid-catalyzed side reactions during the final cleavage step. The unprotected indole ring of tryptophan is highly nucleophilic and susceptible to attack by electrophiles, particularly carbocations generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl from Boc or tBu groups). The Boc group on the indole nitrogen of Fmoc-Trp(Boc)-OH deactivates the indole ring, making it less susceptible to electrophilic attack, thereby preventing alkylation and improving the purity and yield of the final peptide.[7]
Q2: What is the role of the different components in a cleavage cocktail for tryptophan-containing peptides?
A2: Each component of a cleavage cocktail has a specific function to minimize side reactions:
-
TFA (Trifluoroacetic Acid): The strong acid responsible for cleaving the peptide from the resin and removing most side-chain protecting groups.
-
TIS (Triisopropylsilane): A very effective carbocation scavenger. It reacts with carbocations (like the tert-butyl cation) to form stable, unreactive byproducts.
-
Water: Acts as a scavenger for tert-butyl cations and helps to solvate the peptide.[10]
-
EDT (1,2-Ethanedithiol): A soft nucleophile that is particularly effective at scavenging a variety of electrophiles and also acts as a reducing agent to prevent oxidation of sensitive residues like Cysteine and Methionine, and to some extent, Tryptophan.[4]
-
Thioanisole: A scavenger that aids in the removal of sulfonyl-based protecting groups from Arginine (e.g., Pbf, Pmc) and can also help prevent tryptophan modification.
-
Phenol: Protects Tyrosine and Tryptophan side chains from oxidation and alkylation.[11]
Q3: Which coupling reagent is best for tryptophan?
A3: Most modern uronium/aminium or phosphonium-based coupling reagents like HBTU, HATU, and COMU are highly efficient for coupling all standard amino acids, including tryptophan.[12][13] The choice often depends on factors like cost, efficiency for "difficult" couplings (e.g., sterically hindered residues adjacent to Trp), and the potential for racemization. For particularly challenging sequences, HATU and COMU are often reported to have slightly higher coupling efficiencies and lower racemization rates compared to HBTU.[8]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Type | Relative Reactivity | Key Advantages |
| HBTU | Aminium Salt | High | Cost-effective, widely used, good for routine couplings. |
| HATU | Aminium Salt | Very High | Generally more efficient than HBTU, especially for difficult couplings and sterically hindered amino acids.[12] |
| COMU | Uronium Salt | Very High | High coupling efficiency comparable to HATU, improved safety profile (non-explosive byproducts), and good solubility.[13] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Cost-effective, minimizes racemization, good for standard couplings. |
Table 2: Common Scavenger Cocktails for Cleavage of Tryptophan-Containing Peptides
| Cocktail Name | Composition (v/v/w) | Primary Application |
| Standard TIS Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | General purpose, effective for peptides without Arg(Pbf/Pmc).[8] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues, including Trp, Cys, Met, and Arg(Pbf/Pmc).[5][9] |
| Reagent B ("Odorless") | TFA/Phenol/H₂O/TIS (88:5:5:2) | A less odorous alternative to cocktails containing thiols, effective for many sequences.[9] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Particularly effective for peptides with Arg(Pbf/Pmc) and Trp.[9] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Trp(Boc)-OH
This protocol describes a standard manual coupling cycle for incorporating Fmoc-Trp(Boc)-OH into a growing peptide chain on a solid support.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF (1 x 2 min, followed by 1 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.4 mmol, 4 eq.), a coupling reagent such as HCTU (0.4 mmol, 4 eq.), in DMF (2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation solution and mix briefly.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 45-60 minutes.
-
Perform a Kaiser test (or other appropriate colorimetric test) to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the reaction vessel and wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Capping (Optional):
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling can be performed. Alternatively, to prevent the formation of deletion sequences, any unreacted amino groups can be capped by treating the resin with an acetic anhydride solution.
-
Protocol 2: Cleavage and Deprotection using Reagent K
This protocol is recommended for peptides containing tryptophan along with other sensitive residues like arginine, methionine, or cysteine.
-
Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
CAUTION: Prepare the cleavage cocktail in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). TFA is highly corrosive.
-
Prepare Reagent K immediately before use by combining:
-
Trifluoroacetic acid (TFA): 8.25 mL (82.5%)
-
Phenol: 0.5 g (5%)
-
Water: 0.5 mL (5%)
-
Thioanisole: 0.5 mL (5%)
-
1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)
-
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be extended for peptides with multiple arginine residues.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin, collecting the filtrate in a cold centrifuge tube containing a 10-fold excess of cold diethyl ether.
-
Wash the resin with a small amount of fresh TFA and add this to the ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Mandatory Visualizations
Caption: Key side reactions of tryptophan during TFA cleavage.
Caption: Troubleshooting workflow for tryptophan-containing peptides.
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
- Zhang, Y., et al. (2021). Tryptophan Bioconjugation through Auxiliary Boron-Accelerated, Additive-Free Friedel–Crafts Alkylation. Journal of the American Chemical Society, 143(35), 14261-14269.
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- Singh, S. K., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1434-1442.
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1192 “Odorless” TIS Cleavage Cocktail (Reagent B)1. Retrieved from [Link]
- Gäde, G., & Simek, P. (2020).
- Davies, M. J. (2014). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. Chemical Research in Toxicology, 27(7), 1133-1146.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
-
ResearchGate. (n.d.). (PDF) A side-reaction in the SPPS of Trp-containing peptides. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
- Burstein, Y., & Patchornik, A. (1972). Selective chemical cleavage of tryptophanyl peptide bonds in peptides and proteins. Biochemistry, 11(4), 4641-4650.
- Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(2), 490-498.
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Li, B. (n.d.). ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Li, H., & Ye, Y. H. (1999). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization*. Chinese Chemical Letters, 10(11), 913-916.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- Kumar, S., et al. (2020).
- Wang, Y., et al. (2022). Oxidative cyclization reagents reveal tryptophan cation–π interactions.
-
ResearchGate. (n.d.). Comparison between reaction times of LPPS and SPPS, calculated from literature data. Retrieved from [Link]
- Tantillo, D. J. (2014). Tryptophan Stabilization of a Biochemical Carbocation Evaluated by Analysis of π Complexes of 3-Ethylindole with the t-Butyl Cation. The Journal of Physical Chemistry A, 118(30), 5723-5729.
- Ambler, B. R., et al. (2016). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 138(36), 11533-11536.
- Zhang, X., et al. (2023). Metal-Free Late-Stage Alkylation of Tryptophan and Tryptophan-Containing Peptides with 1,3-Dithiane Derivatives. Organic Letters, 25(33), 6195-6200.
- Gentry, P. R., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Journal of the American Chemical Society, 145(30), 16644-16651.
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A Comparative Guide to the Structure-Activity Relationship of Phenylalanine Analogs for LAT1 Transport
Introduction: Targeting the Gatekeeper of Cellular Nutrient Supply
The L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is a crucial membrane protein that mediates the sodium-independent exchange of large neutral amino acids, such as phenylalanine, leucine, and tyrosine.[1][2] Functioning as a heterodimer with the glycoprotein CD98 (SLC3A2), LAT1 is highly expressed at biological barriers like the blood-brain barrier (BBB) and is frequently overexpressed in a wide range of human cancers.[3][4][5] This unique expression profile makes LAT1 an exceptionally attractive target for drug delivery to the central nervous system and for the selective targeting of tumor cells, which rely on its function to meet their high demand for essential amino acids for growth and proliferation.[1][6]
However, designing drugs to effectively utilize LAT1 is challenging. Any therapeutic agent must compete with millimolar concentrations of endogenous amino acids in the plasma.[7][8] This necessitates the rational design of molecules with high affinity and selectivity for LAT1. Understanding the structure-activity relationship (SAR)—the correlation between a molecule's chemical structure and its biological activity—is paramount. This guide provides an in-depth analysis of the SAR for phenylalanine analogs, offering a comparative framework supported by experimental data to inform the development of next-generation LAT1-targeted therapeutics. We will explore how specific modifications to the phenylalanine scaffold impact binding affinity, selectivity, and transport kinetics, providing researchers with the foundational knowledge to design more potent and selective compounds.
Deconstructing the Phenylalanine Scaffold: A Guide to Optimizing LAT1 Interaction
The interaction of a ligand with LAT1 is governed by specific structural features. The phenylalanine molecule can be dissected into three key domains for SAR analysis: the amino acid core, the α-carbon, and the aromatic phenyl ring.
The Essential Amino Acid Core: The Anchor for Recognition
The α-amino and α-carboxyl groups are fundamental for recognition by the LAT1 binding site. Computational models suggest that the binding pocket contains distinct recognition sites for the positively charged α-amino group and the negatively charged α-carboxyl group, which serve as the primary anchor points for the ligand.[9]
While the L-isomers of amino acids are the natural substrates, LAT1 exhibits a degree of stereochemical tolerance. Studies have shown that the transporter can accommodate and transport both L- and D-isomers of its substrates, although they may adopt different binding poses within the active site.[7] This relative lack of stereoselectivity in transport rate opens possibilities for developing D-amino acid-based drugs, which may offer advantages such as resistance to proteolysis.[7]
Modifications at the α-Carbon: Enhancing Selectivity
The α-carbon and its substituents play a critical role in fine-tuning the interaction with LAT1, particularly in achieving selectivity over other transporters like LAT2.
-
α-Methylation: The addition of a methyl group to the α-carbon, as seen in α-methyl-L-phenylalanine, is a well-established strategy for increasing LAT1 selectivity.[10] This modification sterically hinders interaction with LAT2 while being well-tolerated by the more accommodating binding pocket of LAT1.
-
Chain Length: Shortening the side chain by one carbon, as in L-phenylglycine, results in a significant drop in affinity, indicating that the precise spacing between the amino acid core and the aromatic ring is crucial for optimal binding.[10][11]
-
Constrained Analogs: Introducing conformational rigidity can lead to substantial gains in both affinity and selectivity. (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid, a bicyclic analog of phenylalanine (termed "bicyclic-Phe"), demonstrates higher affinity and greater LAT1 selectivity than even α-methyl-Phe.[10][11] This suggests that locking the side chain into a specific orientation pre-organizes the molecule for a more favorable interaction with the LAT1 binding site.
The Phenyl Ring: The Frontier for Potency and Function
The phenyl ring offers a versatile canvas for modifications to enhance affinity and modulate transport properties. The position of substitution—ortho (2-position), meta (3-position), or para (4-position)—has profound and distinct effects.
-
Ortho (2-position) Substitution: Introducing a bulky halogen like iodine at the ortho position (e.g., 2-iodo-L-phenylalanine) can markedly improve both LAT1 affinity and selectivity over LAT2.[10][12] However, this gain in affinity often comes at the cost of reduced transport velocity (Vmax), suggesting a tighter, more prolonged interaction with the transporter that slows the translocation cycle.[10]
-
Meta (3-position) Substitution: This position is generally well-tolerated and has been leveraged to improve brain uptake of prodrugs.[7] Iodination at the meta position (3-iodo-L-phenylalanine) increases affinity for both LAT1 and LAT2, thus reducing selectivity.[12] Furthermore, increasing the lipophilicity of substituents at the meta position has been shown to decrease substrate activity while increasing inhibitory potential, highlighting a delicate balance between binding and transport.[8]
-
Para (4-position) Substitution: The para position is also amenable to substitution.[13] Attaching larger moieties via linkers, such as a carbamate bond, can yield compounds with very good transport efficiency, making this a valuable strategy for developing amino acid-based prodrugs.[14][15]
The following diagram illustrates the key pharmacophoric features required for a molecule to effectively bind to the LAT1 transporter.
Caption: Essential pharmacophore features for LAT1 ligand binding.
Comparative Analysis of Phenylalanine Analog Performance
To provide a clear comparison, the following table summarizes the experimental data for key phenylalanine analogs, detailing their affinity, selectivity, and transport velocity for LAT1. The inhibition constant (Ki) is a measure of binding affinity, where a lower value indicates a stronger interaction. LAT1 selectivity is presented as the ratio of Ki values (LAT2 Ki / LAT1 Ki), with a higher ratio indicating greater selectivity for LAT1.
| Analog | Structural Modification | LAT1 Ki (µM) | LAT2 Ki (µM) | LAT1 Selectivity (Ki Ratio) | LAT1 Vmax (% of Phe) |
| L-Phenylalanine (Phe) | Parent Amino Acid | 24.3 ± 2.0 | 30.5 ± 2.6 | 1.3 | 100% |
| 2-Iodo-L-Phe | Iodo at ortho-position | 12.1 ± 1.2 | 34.1 ± 3.4 | 2.8 | ~50% |
| 3-Iodo-L-Phe | Iodo at meta-position | 12.3 ± 1.1 | 14.2 ± 1.6 | 1.2 | N/A |
| 4-Iodo-L-Phe | Iodo at para-position | 26.1 ± 2.7 | 20.8 ± 2.1 | 0.8 | N/A |
| α-Methyl-L-Phe | Methyl at α-carbon | 21.6 ± 1.8 | > 1000 | > 46.3 | ~100% |
| Bicyclic-Phe | Constrained side chain | 11.2 ± 1.0 | > 1000 | > 89.3 | ~100% |
| L-Phenylglycine (Phg) | Shortened side chain | 110 ± 12 | 163 ± 19 | 1.5 | N/A |
Data synthesized from Tampio et al., Scientific Reports (2024).[10]
Field-Proven Insights:
-
Affinity vs. Transport: The case of 2-Iodo-L-Phe clearly illustrates a common trade-off in transporter-mediated drug design. While modifications can significantly enhance binding affinity (a lower Ki), they may inadvertently slow down the translocation process (a lower Vmax).[10] This occurs because the drug may bind too tightly, hindering the conformational changes required for transport. For therapeutic efficacy, a balance must be struck between strong binding and efficient transport.
-
The Power of Rigidity: The superior affinity and exceptional selectivity of Bicyclic-Phe underscore the benefits of conformationally constrained analogs.[10][11] By reducing the entropic penalty of binding and presenting an optimal conformation to the transporter, such molecules can achieve interactions that are difficult to attain with flexible, linear side chains. This is a powerful design principle for developing highly selective ligands.
Experimental Protocols for Assessing LAT1 Interaction
To ensure scientific integrity, every claim about a compound's interaction with LAT1 must be validated through robust experimental systems. Below are detailed, step-by-step protocols for the two primary assays used to characterize these interactions.
Experimental Workflow Overview
The following diagram outlines the typical workflow for characterizing a novel phenylalanine analog's interaction with LAT1.
Caption: Workflow for characterizing LAT1 ligands.
Protocol 1: Competitive Inhibition (cis-inhibition) Assay for Affinity (Ki) Determination
This assay quantifies the ability of a test compound to compete with a known, radiolabeled LAT1 substrate. The resulting IC50 value (the concentration of test compound that inhibits 50% of the radiolabeled substrate's uptake) is used to determine the inhibition constant (Ki), a direct measure of binding affinity.[12][16]
Rationale: This is the primary screening method to determine if a compound interacts with LAT1 and to quantify the strength of that interaction. By measuring the displacement of a high-affinity radioligand, we can accurately rank the binding potency of novel analogs.[17]
Step-by-Step Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably overexpressing human LAT1 (HEK293-hLAT1) in a suitable medium (e.g., MEM with 10% FBS and a selection antibiotic like G418) at 37°C and 5% CO2. Seed cells onto 24-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 5 x 10^5 cells/well).[17][18]
-
Preparation: On the day of the assay, aspirate the culture medium from the wells. Wash the cell monolayer twice with 0.5 mL of a pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).[19]
-
Pre-incubation: Add 250 µL of transport buffer to each well and pre-incubate the plate at 37°C for 10 minutes to allow the cells to equilibrate.[19]
-
Inhibition Reaction: Aspirate the pre-incubation buffer. Immediately add 250 µL of transport buffer containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., 1 µM L-[¹⁴C]leucine) and varying concentrations of the test phenylalanine analog (e.g., 0.1 µM to 1000 µM).[12][19] Include control wells with only the radiolabeled substrate (for 100% activity) and wells with a known saturating inhibitor like BCH (for background).
-
Incubation: Incubate the plate at 37°C for a short, defined period that falls within the linear range of uptake (typically 1-5 minutes).[18][19]
-
Termination of Uptake: Rapidly terminate the transport by aspirating the reaction solution and immediately washing the cells three times with 0.5 mL of ice-cold transport buffer. This stops the transport process and removes extracellular radiolabel.[19]
-
Cell Lysis: Lyse the cells by adding 250 µL of 0.1 M NaOH or a similar lysis buffer to each well. Incubate for at least 30 minutes at room temperature to ensure complete lysis.[19]
-
Quantification: Transfer the lysate from each well into a scintillation vial, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to uptake rates (e.g., pmol/mg protein/min). Plot the uptake rate against the log concentration of the test analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant for LAT1.[12]
Protocol 2: Trans-stimulation Efflux Assay for Substrate Identification
This assay determines whether a compound that binds to LAT1 is actually transported into the cell. It leverages the exchanger mechanism of LAT1, where the binding of an external substrate accelerates the efflux of an internal substrate.[7]
Rationale: A competitive inhibition assay cannot distinguish between a non-transported inhibitor (which only binds to the extracellular face) and a true substrate (which binds and is transported). A trans-stimulation assay provides this critical functional information. A compound that is a substrate will significantly increase the rate of efflux of a pre-loaded radiolabeled substrate compared to a non-substrate or buffer alone.[7][8]
Step-by-Step Methodology:
-
Cell Culture and Seeding: Follow Step 1 from the protocol above.
-
Pre-loading Cells: Wash the confluent cells twice with transport buffer. Load the cells with a radiolabeled LAT1 substrate by incubating them in a buffer containing a high concentration of the radiolabel (e.g., [³H]-gabapentin) for 30-60 minutes at 37°C.[7][8]
-
Washing: After loading, aspirate the radioactive buffer and wash the cells rapidly (3-4 times) with ice-cold transport buffer to remove all extracellular radioactivity.
-
Initiating Efflux: Begin the efflux measurement by adding 250 µL of pre-warmed transport buffer containing a high concentration (e.g., 200 µM) of the test phenylalanine analog to the wells.[8] Include positive controls (a known LAT1 substrate like L-leucine) and negative controls (a non-substrate like L-arginine, or buffer alone).[7]
-
Sampling: At various time points (e.g., 1, 5, 10, 15 minutes), collect the entire 250 µL of extracellular buffer from the wells and replace it with fresh buffer containing the test compound to continue the time course.
-
Quantification: Measure the radioactivity in the collected extracellular buffer samples using a liquid scintillation counter. At the end of the experiment, lyse the cells to determine the amount of radioactivity remaining inside.
-
Data Analysis: Calculate the cumulative amount of radiolabel that has exited the cells at each time point. Plot the efflux against time and determine the initial rate of efflux (e.g., fmol/min). Compare the efflux rate in the presence of the test analog to the rates for the positive and negative controls. A significantly increased rate over the negative control indicates that the analog is a LAT1 substrate.[7][8]
Conclusion and Future Directions
The structure-activity relationship of phenylalanine analogs for the LAT1 transporter is a complex but decipherable puzzle. Key principles have emerged: the amino acid core is essential for recognition, α-carbon modifications and conformational constraints are powerful tools for achieving selectivity, and substitutions on the phenyl ring can be used to fine-tune affinity and transport kinetics. Halogenation at the ortho-position and the use of bicyclic structures have proven to be particularly effective strategies for generating analogs with high affinity and selectivity.[10]
The data and protocols presented in this guide provide a robust framework for researchers in drug discovery. By applying these SAR principles and utilizing validated cell-based assays, scientists can rationally design and evaluate novel compounds with improved targeting of the brain and cancer cells. Future work will likely focus on combining these structural insights with advanced computational modeling to predict ligand-transporter interactions with even greater accuracy, further accelerating the development of potent and selective LAT1-mediated therapeutics.[20][21]
References
-
Title: Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: L-Type amino acid transporter 1 as a target for drug delivery - ScienceOpen Source: ScienceOpen URL: [Link]
-
Title: Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) Source: ResearchGate URL: [Link]
-
Title: The Role of Large Neutral Amino Acid Transporter (LAT1) in Cancer | Bentham Science Source: Bentham Science URL: [Link]
-
Title: The Role of Large Neutral Amino Acid Transporter (LAT1) in Cancer | CoLab Source: CoLab URL: [Link]
-
Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1) Source: ResearchGate URL: [Link]
-
Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) Source: ResearchGate URL: [Link]
-
Title: Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment - Frontiers Source: Frontiers URL: [Link]
-
Title: Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PubMed Source: PubMed URL: [Link]
-
Title: Structure-activity relationship study of compounds binding to large amino acid transporter 1 (LAT1) based on pharmacophore modeling and in situ rat brain perfusion - PubMed Source: PubMed URL: [Link]
-
Title: Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) Source: PubMed URL: [Link]
-
Title: Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates | Molecular Pharmaceutics - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The role of L-type amino acid transporter 1 in human tumors - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: L-Type amino acid transporter 1 as a target for drug delivery - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - MDPI Source: MDPI URL: [Link]
-
Title: LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: (A) The predicted model of the substrate binding site of LAT1 with... - ResearchGate Source: ResearchGate URL: [Link]
Sources
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- 2. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. benthamscience.com [benthamscience.com]
- 5. The Role of Large Neutral Amino Acid Transporter (LAT1) in Cancer | CoLab [colab.ws]
- 6. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 7. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 20. Structure-activity relationship study of compounds binding to large amino acid transporter 1 (LAT1) based on pharmacophore modeling and in situ rat brain perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Halogenated L-Phenylalanine Derivatives as Neuroprotective Agents
[1]
Executive Summary
The strategic halogenation of L-phenylalanine (L-Phe) has emerged as a critical tool in neuropharmacology. By substituting hydrogen atoms on the phenyl ring with halogens (Fluorine, Chlorine, Bromine, Iodine), researchers can modulate lipophilicity, quadrupole moments, and steric bulk without altering the fundamental amino acid scaffold.
This guide compares the neuroprotective efficacy of specific halogenated L-Phe derivatives, focusing on two distinct therapeutic mechanisms: Anti-Amyloidogenic Activity (Alzheimer’s context) and Anti-Excitotoxicity (Ischemia/Stroke context).
Key Findings at a Glance
| Derivative Class | Key Property | Primary Neuroprotective Mechanism | BBB Transport (LAT1) |
| 4-Fluoro-L-Phe | Bioisosteric mimic | Amyloid Inhibition: Disrupts | Moderate Affinity |
| 3-Iodo-L-Phe | High Lipophilicity | Transport Efficiency: Superior BBB penetration via LAT1. | High Affinity |
| 3,5-Dibromo-L-Tyr * | Metabolic Derivative | Excitotoxicity Block: Depresses glutamatergic transmission.[1] | Low/Specific |
*Note: 3,5-Dibromo-L-tyrosine is an endogenous metabolite of halogenated phenylalanine pathways often cited in L-Phe neuroprotection studies.
Chemical Logic: The Halogen Effect
To select the correct derivative for your research, you must understand the underlying physical chemistry. Halogenation alters the electronic distribution of the aromatic ring.
-
Fluorine (F): The "Stealth" modification. It mimics Hydrogen in size (Van der Waals radius 1.47 Å vs 1.20 Å) but is highly electronegative. It creates a dipole that can disrupt the "steric zipper" of amyloid fibrils without causing steric clashes.
-
Iodine (I) / Bromine (Br): These are bulky and lipophilic. They enhance binding affinity to transport proteins (like LAT1) through hydrophobic interactions but can destabilize protein structures if placed in tightly packed cores.
Comparative Efficacy Analysis
A. Anti-Amyloidogenic Action (Alzheimer's Disease)
Objective: Prevent the self-assembly of Amyloid-Beta (A
-
The Mechanism: A
aggregation is driven by hydrophobic clustering and - stacking of aromatic residues (Phe19/Phe20). -
4-Fluoro-L-Phe Performance:
-
Efficacy: High. When incorporated into peptide inhibitors (e.g., KLVFF analogues), 4-F-Phe slows aggregation kinetics.
-
Reasoning: The fluorine atom alters the quadrupole moment of the benzene ring, weakening the cohesive energy between stacked sheets.
-
-
Iodinated/Brominated Derivatives Performance:
-
Efficacy: Variable/Risk of Acceleration.
-
Data: Studies on model peptides (NFGAIL) show that increasing hydrophobicity (F
I) can actually accelerate aggregation due to stronger hydrophobic collapse, unless the halogen is positioned to create steric interference (e.g., ortho-substitution).
-
B. Anti-Excitotoxicity (Ischemia & Stroke)
Objective: Reduce neuronal death caused by glutamate storm during reperfusion.
-
The Mechanism: Competitive inhibition of glutamate release or modulation of synaptic transmission.
-
Brominated Derivatives (e.g., 3,5-Dibromo-L-Tyr/Phe analogs):
-
Efficacy: Superior to native L-Phe.
-
Experimental Evidence: In rat MCAO (Middle Cerebral Artery Occlusion) models, these derivatives reduced infarct volume by ~50%.[1]
-
Potency: They depress excitatory synaptic transmission (mEPSCs) at lower concentrations than non-halogenated controls.
-
C. Bioavailability & Transport (LAT1)
Objective: Crossing the Blood-Brain Barrier (BBB).
Transport via the L-type Amino Acid Transporter 1 (LAT1) is size-dependent.[2]
-
Ranking: 3-I-Phe > 3-Br-Phe > 3-Cl-Phe > 3-F-Phe > L-Phe.
-
Insight: If your drug requires rapid, high-volume brain uptake, Meta-Iodo (3-I) derivatives are the superior carriers.
Visualizing the Mechanisms
The following diagrams illustrate the dual pathways of neuroprotection and the experimental workflow.
Diagram 1: Mechanisms of Action
Caption: Dual mechanistic pathways. Pathway A shows 4-F-Phe disrupting amyloid assembly. Pathway B shows bulky halogenated derivatives (I/Br) utilizing LAT1 for uptake to modulate excitotoxicity.
Validated Experimental Protocols
To ensure reproducibility, use these specific protocols for validating neuroprotective activity.
Protocol A: Thioflavin T (ThT) Fluorescence Assay
Used to quantify the inhibition of amyloid fibril formation by halogenated derivatives.
-
Preparation: Dissolve A
42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to remove pre-existing aggregates. Evaporate to form a film. -
Resuspension: Dissolve film in DMSO (5 mM), then dilute to 100
M in PBS (pH 7.4). -
Treatment:
-
Control: A
42 (10 M) + Vehicle. -
Test: A
42 (10 M) + Halogenated-Phe Derivative (10, 50, 100 M).
-
-
Incubation: Add Thioflavin T (20
M). Incubate at 37°C in a black 96-well plate. -
Measurement: Monitor fluorescence every 10 mins for 24–48 hours.
-
Excitation: 440 nm
-
Emission: 480 nm
-
-
Validation: A reduction in fluorescence plateau compared to control indicates neuroprotective (anti-aggregation) activity.
Protocol B: In Vitro Ischemia Model (OGD/R)
Used to test protection against metabolic stress/excitotoxicity.
-
Culture: Primary cortical neurons (DIV 10-12).
-
Oxygen-Glucose Deprivation (OGD): Replace media with glucose-free balanced salt solution. Place cells in a hypoxia chamber (95% N
, 5% CO ) for 60 minutes. -
Treatment: Administer Halogenated-Phe derivative (e.g., 100
M) 30 mins prior to OGD and during reperfusion. -
Reperfusion: Return to normal glucose media and normoxia for 24 hours.
-
Readout: Measure cell viability using LDH release assay or MTT assay.
Diagram 2: Experimental Workflow (ThT Assay)
Caption: Step-by-step workflow for the Thioflavin T aggregation assay to screen halogenated derivatives.
References
-
The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Source: NIH / PubMed Central Relevance: Defines the relationship between hydrophobicity (F vs I) and aggregation kinetics.
-
Neuroprotective action of halogenated derivatives of L-phenylalanine. Source: PubMed Relevance: Establishes the efficacy of brominated/iodinated derivatives in ischemia models and glutamate repression.
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Nature Scientific Reports / NIH Relevance: Provides the hierarchy of transport affinity (I > Br > Cl > F) essential for BBB penetration.
-
Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl-L-4-F-phenylalanine Acid against Chronic Cerebral Hypoperfusion. Source: ACS Chemical Neuroscience Relevance: Demonstrates the use of 4-F-Phe in synthetic neuroprotective drugs (AE-18).[3]
-
Mutations that replace aromatic side chains promote aggregation of the Alzheimer's Aβ peptide. Source: NIH / PubMed Central Relevance: Mechanistic control showing the necessity of aromatic interactions in amyloid formation.
Sources
- 1. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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